AZ-Tak1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H28FN7O2 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
1-[2-[3-ethyl-5-[(5-fluoro-4-imidazo[1,2-b]pyridazin-3-ylpyrimidin-2-yl)amino]phenoxy]ethyl]piperidin-4-ol |
InChI |
InChI=1S/C25H28FN7O2/c1-2-17-12-18(14-20(13-17)35-11-10-32-8-5-19(34)6-9-32)30-25-28-15-21(26)24(31-25)22-16-27-23-4-3-7-29-33(22)23/h3-4,7,12-16,19,34H,2,5-6,8-11H2,1H3,(H,28,30,31) |
InChI Key |
VZWXALUQDOYOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)OCCN2CCC(CC2)O)NC3=NC=C(C(=N3)C4=CN=C5N4N=CC=C5)F |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Synthesis of AZ-TAK1: A Technical Overview
Executive Summary
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical signaling node in inflammatory and oncogenic pathways. It integrates signals from various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1, to activate downstream cascades such as NF-κB and JNK/p38 MAPK.[1][2][3] Its central role makes it a compelling therapeutic target for cancers and inflammatory diseases.[4][5] This document provides a comprehensive technical guide on AZ-TAK1, a novel, ATP-competitive small molecule inhibitor of TAK1. We detail its mechanism of action, biochemical and cellular activity, and provide a representative synthetic approach based on related compounds.
The TAK1 Signaling Axis
TAK1 is a key mediator of cellular responses to environmental stress and cytokines.[6] Upon stimulation by ligands such as TNF-α, IL-1, or Toll-like receptor (TLR) agonists, a series of receptor-proximal events lead to the recruitment and activation of the TAK1 complex, which includes the regulatory subunits TAB1 and TAB2/3.[1][7] Activated TAK1 then phosphorylates downstream kinases, primarily IκB kinase (IKK) and MAPK kinases (MKKs), leading to the activation of the NF-κB and AP-1 transcription factors, respectively.[8] These transcription factors orchestrate the expression of numerous genes involved in inflammation, immunity, and cell survival.[8]
Discovery and Synthesis of this compound
Discovery
This compound, chemically identified as 1-(2-(3-ethyl-5-(5-fluoro-4-(imidazo[1,2-b]pyridazin-3-yl)pyrimidin-2-ylamino)phenoxy)ethyl)piperidin-4-ol, was developed as a potent, ATP-competitive inhibitor of TAK1.[9] Its discovery was part of a broader effort to identify selective kinase inhibitors for therapeutic intervention in oncology. The binding mode of this compound involves a U-shaped conformation within the TAK1 active site, where the aminopyrimidine moiety forms two critical hydrogen bonds with the kinase hinge region (A81).[9] This interaction effectively blocks ATP binding and subsequent kinase activity.
Synthesis Overview
While the specific, step-by-step synthesis of this compound is proprietary, a plausible synthetic route can be conceptualized based on the synthesis of similar imidazopyrazine and imidazopyridazine derivatives reported in the literature.[4][10] The process would likely involve a multi-step convergent synthesis, coupling key heterocyclic intermediates.
Experimental Protocols and Data
Kinase Inhibition Assay
Protocol: The inhibitory activity of this compound against TAK1 and a panel of other kinases was determined using an in vitro kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, which measures the phosphorylation of a substrate by the kinase.[11]
-
Reagents: Recombinant TAK1/TAB1 complex, fluorescently labeled substrate (e.g., MKK6kd), ATP, and a terbium-labeled anti-phospho-substrate antibody.[9]
-
Procedure: The kinase, substrate, and varying concentrations of this compound are incubated in a microplate.
-
The reaction is initiated by the addition of ATP and allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the terbium-labeled antibody is added to detect the phosphorylated product.
-
The TR-FRET signal is read on a compatible plate reader.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Data Summary: this compound is a potent TAK1 inhibitor but exhibits activity against other kinases, indicating a degree of polypharmacology.[12]
| Kinase | IC50 (nM) | Reference |
| TAK1 | < 100 | [12] |
| HIPK2 | 3 | [12] |
| CDK9 | 9 | [12] |
| Table 1: Kinase selectivity profile of this compound.[12] |
Cellular Proliferation and Apoptosis Assays
Protocol: The anti-proliferative effects of this compound were assessed across a panel of lymphoma cell lines.
-
Cell Culture: Lymphoma cell lines (e.g., Mino, SP53, Jeko) are cultured in appropriate media.[13]
-
Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for a specified duration (e.g., 48-72 hours).
-
Viability Measurement: Cell viability is assessed using a metabolic assay such as MTT or CellTiter-Glo®, which measures ATP content as an indicator of metabolically active cells.
-
Apoptosis Measurement: Apoptosis can be quantified via flow cytometry using Annexin V/Propidium Iodide (PI) staining to identify early and late apoptotic cells.
-
Data Analysis: IC50 values for cell proliferation are calculated from dose-response curves. The percentage of apoptotic cells is determined from flow cytometry data.
Data Summary: this compound potently inhibits the proliferation of various lymphoma cell lines with sub-micromolar efficacy.[8]
| Cell Line | IC50 (µM) | Reference |
| 8 of 9 Lymphoma Lines Tested | < 0.25 | [8] |
| LoVo (Colon Cancer) | 0.075 | [13][14] |
| Table 2: Anti-proliferative activity of this compound in various cancer cell lines. |
Western Blot Analysis for Target Engagement
Protocol: Western blotting is used to confirm that this compound engages its target in cells by measuring the phosphorylation status of TAK1 and its downstream substrates.[15]
Results: In mantle cell lymphoma (MCL) cell lines, treatment with this compound led to a marked decrease in the phosphorylation of TAK1, p38, and IκBα.[8][15] The dephosphorylation of IκBα prevents its degradation, thereby sequestering NF-κB (p65) in the cytoplasm and inhibiting its nuclear translocation and transcriptional activity.[15]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, directly binding to the active site of TAK1 to block its catalytic function. This direct inhibition prevents the autophosphorylation of TAK1 and the subsequent phosphorylation of downstream targets IKK and MKKs.[8] The molecular consequences within cancer cells include:
-
Inhibition of NF-κB Signaling: Dephosphorylation of IκBα leads to the inactivation of the pro-survival NF-κB pathway.[8][15]
-
Inhibition of MAPK Signaling: Reduced phosphorylation of p38 MAPK disrupts a key signaling pathway involved in inflammation and stress responses.[15]
-
Induction of Apoptosis: The shutdown of these critical survival pathways leads to the activation of the intrinsic caspase pathway, evidenced by the downregulation of XIAP (X-linked inhibitor of apoptosis protein) and the cleavage of caspases 9 and 3.[8][15] This culminates in the release of cytochrome c from the mitochondria and programmed cell death.[8]
Conclusion
This compound is a potent small molecule inhibitor of TAK1 that has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical cancer models, particularly in lymphomas.[8] It effectively abrogates TAK1-mediated signaling through the NF-κB and p38 MAPK pathways. While its kinase selectivity profile indicates some off-target activity, this compound serves as a valuable chemical probe to investigate the therapeutic potential of TAK1 inhibition. Further development of TAK1 inhibitors with improved selectivity and oral bioavailability remains an active area of research for the treatment of inflammatory diseases and cancer.[16][17]
References
- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 2. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 6. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 8. Essential role of TAK1 in regulating mantle cell lymphoma survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of AZ-Tak1 in p38 and JNK Signaling
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of AZ-Tak1, a small molecule inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), and its subsequent effects on the p38 and c-Jun N-terminal kinase (JNK) signaling pathways. It covers the mechanism of action, quantitative efficacy, and detailed experimental protocols relevant to its study.
Introduction: TAK1 as a Critical Node in Stress and Inflammatory Signaling
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that functions as a central mediator in response to a wide array of extracellular stimuli.[1] These stimuli include pro-inflammatory cytokines like Tumor Necrosis Factor (TNF) and Interleukin-1 (IL-1), as well as ligands for Toll-like receptors (TLRs) such as lipopolysaccharide (LPS).[2][3][4] Upon activation, TAK1 serves as an upstream kinase that initiates multiple downstream signaling cascades, most notably the nuclear factor-κB (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK.[5][6][7]
The p38 and JNK pathways are critical regulators of cellular processes such as inflammation, apoptosis, cell differentiation, and proliferation.[5] Dysregulation of TAK1 and its downstream pathways is implicated in various inflammatory diseases and cancers, making it a significant target for therapeutic intervention.[1][8]
This compound is a potent, ATP-competitive small molecule inhibitor designed to target the kinase activity of TAK1.[9][10] By inhibiting TAK1, this compound effectively blocks the transduction of signals to downstream effectors, including the p38 and JNK kinases, thereby modulating their physiological and pathological functions.[11]
Mechanism of Action: this compound Inhibition of the TAK1-p38/JNK Axis
TAK1 activation is a multi-step process that requires its association with TAK1-binding proteins (TABs), primarily TAB1 and TAB2/3.[12][13] This complex formation facilitates the autophosphorylation and activation of TAK1.[12] Once active, TAK1 phosphorylates and activates MAPK Kinase Kinases (MKKs), specifically MKK3, MKK4, MKK6, and MKK7.[7][12][14] These MKKs, in turn, dually phosphorylate and activate their respective downstream targets: p38 MAPK and JNK.[7][12]
This compound exerts its function by competitively binding to the ATP pocket of TAK1, preventing the phosphorylation of its downstream substrates.[11] This direct inhibition leads to a cascade of effects:
-
Dephosphorylation of TAK1: Treatment with this compound leads to the dephosphorylation of TAK1 itself.[9][11]
-
Inhibition of MKKs: By blocking TAK1, the subsequent phosphorylation and activation of MKK3/6 (upstream of p38) and MKK4/7 (upstream of JNK) are prevented.
-
Suppression of p38 and JNK Activation: Consequently, the levels of phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK) are significantly reduced, leading to the inactivation of these pathways.[10][11]
This mechanism ultimately results in the modulation of gene expression and cellular responses controlled by the p38 and JNK pathways, such as the induction of apoptosis in cancer cells that rely on these pathways for survival.[11]
Quantitative Data Presentation
The efficacy of this compound has been quantified in various assays. The following tables summarize the key inhibitory and functional concentrations.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 Value | Assay Condition | Reference(s) |
| TAK1 | 9 nM | In vitro kinase assay with recombinant TAK1/TAB1 and MKK6 substrate. | [10],[11] |
| HIPK2 | 3 nM | Kinase panel screen. | [4] |
| CDK9 | 9 nM | Kinase panel screen. | [4] |
Note: While potent against TAK1, this compound also shows high potency against other kinases like HIPK2 and CDK9, indicating a degree of unselectivity.[4][8]
Table 2: Cellular Activity of this compound in Mantle Cell Lymphoma (MCL) Lines
| Cell Line | Assay Type | Concentration | Result (% Apoptosis) | Time Point | Reference(s) |
| Mino | Apoptosis | 0.1 µM | 28% | 48 hours | [10] |
| SP53 | Apoptosis | 0.1 µM | 34% | 48 hours | [10] |
| Jeko-1 | Apoptosis | 0.1 µM | 86% | 48 hours | [10] |
| MCL Lines | Apoptosis | 0.1 - 0.5 µM | IC50 Range | - | [10] |
Detailed Experimental Protocols
The following sections describe standard methodologies for assessing the role of this compound in the p38 and JNK signaling pathways.
In Vitro TAK1 Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of TAK1.
Objective: To determine the IC50 of this compound against TAK1.
Materials:
-
Recombinant active TAK1/TAB1 complex.
-
Kinase substrate: inactive MKK6 (MKK6kd).
-
ATP, [γ-³²P]ATP, or ADP-Glo™ Kinase Assay kit (Promega).
-
This compound at various concentrations.
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).
-
Phosphocellulose paper or 96-well plates.
Protocol:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase reaction buffer.
-
In a reaction well, combine the recombinant TAK1/TAB1 complex, the MKK6 substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assay, or cold ATP for luminescence-based assays).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify substrate phosphorylation. For radiometric assays, spot the reaction mix onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure remaining radioactivity using a scintillation counter. For luminescence assays (e.g., ADP-Glo™), measure the amount of ADP produced according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[11]
Western Blotting for Phospho-Kinase Analysis
This technique is used to detect changes in the phosphorylation status of TAK1, p38, and JNK in cells following treatment with this compound.
Objective: To visualize the inhibition of p38 and JNK phosphorylation in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, MCL cell lines).[11]
-
Cell culture medium and supplements.
-
Stimulating agent (e.g., IL-1, TNFα).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-p38, anti-p38 (total), anti-phospho-JNK, anti-JNK (total), anti-phospho-TAK1, anti-TAK1 (total), anti-IκBα, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere (if applicable). Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Add a stimulating agent (e.g., 10 ng/mL TNFα) for a short period (e.g., 15-30 minutes) to activate the TAK1 pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the kinase (e.g., anti-p38) or a loading control (e.g., anti-β-actin).
Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the induction of apoptosis and necrosis in cells following treatment with this compound.
Objective: To measure the dose-dependent effect of this compound on cell viability and apoptosis.
Materials:
-
Cell line of interest.
-
This compound.
-
Annexin V-FITC (or other fluorophore) and Propidium Iodide (PI) staining kit.
-
Binding Buffer (provided with the kit).
-
Flow cytometer.
Protocol:
-
Cell Treatment: Seed cells in a multi-well plate and treat with a range of this compound concentrations (e.g., 0.1 µM, 0.5 µM) or vehicle control for a specified duration (e.g., 24-48 hours).[10]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.[10]
Conclusion
This compound is a potent inhibitor of TAK1 that effectively suppresses the activation of the downstream p38 and JNK signaling pathways. By blocking the phosphorylation cascade initiated by TAK1, this compound reduces the levels of active p-p38 and p-JNK, leading to significant cellular outcomes such as the induction of apoptosis in susceptible cancer cell lines. The provided quantitative data highlights its nanomolar potency, while the detailed protocols offer a framework for its investigation. For drug development professionals, the noted off-target effects underscore the importance of comprehensive selectivity profiling when considering TAK1 as a therapeutic target. This guide provides the foundational technical information required for researchers to design and interpret experiments involving this compound and its role in modulating critical MAPK signaling pathways.
References
- 1. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 2. TAK1 Negatively Regulates NF-κB and p38 MAP Kinase Activation in Gr-1+CD11b+ Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Essential role of TAK1 in regulating mantle cell lymphoma survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 14. Reactome | activated TAK1 mediates p38 MAPK activation [reactome.org]
An In-depth Technical Guide to the Cellular Targets of AZ-Tak1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AZ-Tak1, a potent, ATP-competitive small molecule inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1). We will delve into its primary and secondary cellular targets, present quantitative data on its inhibitory activity, detail the experimental protocols used for its characterization, and visualize the critical signaling pathways it modulates.
Introduction to this compound and its Primary Target
This compound is a small molecule inhibitor targeting TAK1 (also known as MAP3K7), a crucial serine/threonine kinase.[1][2] TAK1 serves as a central signaling node for a variety of cellular stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, Toll-like receptor (TLR) agonists, and growth factors such as TGF-β.[2][3][4][5][6] Upon activation, TAK1 initiates downstream signaling cascades, most notably the NF-κB and mitogen-activated protein kinase (MAPK) pathways (p38 and JNK), which are fundamental in regulating inflammation, immunity, cell survival, and apoptosis.[2][3][4][6][7] By inhibiting TAK1, this compound effectively blocks these downstream pathways, making it a valuable tool for research and a potential therapeutic agent, particularly in oncology.[1][2]
Cellular Targets and Potency of this compound
The primary cellular target of this compound is the TAK1 kinase. However, like many kinase inhibitors, it exhibits activity against a range of other kinases, defining its selectivity profile.
This compound's potency has been quantified against its primary target, TAK1, and a panel of other kinases to assess its selectivity. The data reveals high affinity for TAK1 with notable activity against a few other kinases from the CMGC family.
| Target Kinase | IC50 (nmol/L) | Kinase Family | Notes |
|---|---|---|---|
| TAK1 (MAP3K7) | 8.0 ± 0.05 | STE | Primary Target. ATP-competitive inhibition. [2] |
| HIPK2 | 3 | CMGC | High off-target activity.[2][7] |
| CDK9 | 9 | CMGC | High off-target activity.[2][7] |
| GSK3β | 19 | CMGC | Moderate off-target activity.[2] |
| JAK2 | 180 | TK | Significantly lower activity compared to TAK1.[8] |
In a cellular context, this compound induces apoptosis in various mantle cell lymphoma (MCL) cell lines. The concentration required for this effect is higher than the biochemical IC50, which is typical for cell-based assays.
| Cell Line | Apoptosis IC50 (µM) | Cancer Type |
|---|---|---|
| Mino | 0.1 - 0.5 | Mantle Cell Lymphoma |
| SP53 | 0.1 - 0.5 | Mantle Cell Lymphoma |
| Jeko-1 | 0.1 - 0.5 | Mantle Cell Lymphoma |
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by inhibiting TAK1 and consequently blocking the activation of major downstream signaling pathways. The primary pathways affected are the NF-κB and MAPK cascades.
TAK1 is essential for the phosphorylation and activation of the IκB kinase (IKK) complex in response to stimuli like TNF-α or IL-1β.[4] The active IKK complex then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and proteasomal degradation. This releases NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes.[3][7] this compound blocks this entire cascade at its apex by inhibiting TAK1.
In addition to NF-κB, TAK1 activates MAPK cascades by phosphorylating upstream MAPK kinases (MKKs) such as MKK3/4/6, which in turn phosphorylate and activate p38 and JNK.[7][10] These pathways contribute to inflammation and cell survival. By inhibiting TAK1, this compound prevents p38 activation.[1][2][11] The combined blockade of pro-survival NF-κB and MAPK signaling shifts the cellular balance towards apoptosis. This is evidenced by the downregulation of the anti-apoptotic protein XIAP, release of mitochondrial factors like cytochrome c and SMAC/Diablo, and subsequent activation of the intrinsic caspase cascade (caspase-9 and caspase-3).[1][2][8][9][11]
Experimental Protocols
The characterization of this compound and its cellular targets involves several key experimental techniques. Below are detailed methodologies for these core experiments.
This assay quantifies the direct inhibitory effect of this compound on purified kinase enzymes.
Objective: To determine the IC50 of this compound against TAK1 and a panel of other kinases.
Protocol:
-
Reagents & Materials: Recombinant full-length human TAK1/TAB1 complex, kinase-dead MKK6 (substrate), ATP (at Km concentration, e.g., 10µM), this compound (in DMSO), kinase buffer, 384-well plates, radiometric or fluorescence-based detection system.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute into the kinase reaction buffer.
-
Add the TAK1/TAB1 enzyme complex to the wells of a 384-well plate containing the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of the MKK6 substrate and [γ-³³P]-ATP (for radiometric assay) or a suitable peptide substrate/antibody pair (for fluorescence assay).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction. For radiometric assays, spot the reaction mixture onto filter paper and wash away unincorporated ATP. For fluorescence assays, add a stop solution containing EDTA.
-
Quantify the phosphorylation of the substrate. Radioactivity is measured using a scintillation counter, and fluorescence is measured using a plate reader.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[2]
-
Western blotting is used to assess the effect of this compound on the phosphorylation status of key proteins in the TAK1 signaling pathway within cells.
Objective: To detect changes in the phosphorylation of TAK1, p38, and IκBα, and the cleavage of caspases in cells treated with this compound.[2][11]
Protocol:
-
Cell Culture & Treatment: Culture mantle cell lymphoma lines (e.g., Jeko-1, Mino) to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.5 µM) or DMSO for specified time points (e.g., 24-48 hours).
-
Lysate Preparation: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-TAK1, anti-phospho-p38, anti-phospho-IκBα, anti-cleaved-caspase-9, anti-cleaved-caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
The process of identifying and validating the cellular effects of a kinase inhibitor like this compound follows a logical progression from in vitro characterization to cellular pathway analysis.
Conclusion
This compound is a potent inhibitor of TAK1 kinase with well-characterized effects on the NF-κB and MAPK signaling pathways. Its primary cellular action is the induction of apoptosis through the simultaneous blockade of key pro-survival signals, leading to the activation of the intrinsic mitochondrial death pathway. While highly potent against TAK1, its off-target activity against kinases such as HIPK2 and CDK9 should be considered when interpreting experimental results. The data and protocols presented in this guide offer a robust framework for utilizing this compound as a tool to investigate TAK1 biology and for its potential development as a targeted therapeutic agent.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Essential role of TAK1 in regulating mantle cell lymphoma survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 7. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Structural Basis of AZ-Tak1 Binding to TAK1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural basis for the binding of AZ-Tak1 to Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a crucial serine/threonine kinase that serves as a central signaling node in inflammatory and immune responses.[1] Its dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders, making it a significant therapeutic target.[2] this compound is a potent and selective ATP-competitive inhibitor of TAK1.[3][4] This document summarizes the quantitative data available for this interaction, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Binding to TAK1
The inhibitory potency of this compound has been primarily characterized by its half-maximal inhibitory concentration (IC50). While comprehensive kinetic and thermodynamic data are not publicly available, the existing data demonstrates a high potency for TAK1.
| Ligand | Target | Parameter | Value | Assay Conditions | Reference |
| This compound | TAK1 | IC50 | 9 nM (0.009 µM) | In vitro kinase assay | [3][5] |
| This compound | HIPK2 | IC50 | 3 nM | In vitro kinase assay | [1] |
| This compound | CDK9 | IC50 | 9 nM | In vitro kinase assay | [1] |
| This compound | GSK3β | IC50 | 19 nM | In vitro kinase assay | [6] |
| This compound | Jak2 | IC50 | 180 nM | In vitro kinase assay | [5] |
Note: IC50 values are a measure of the functional inhibition of the enzyme and can be influenced by assay conditions, such as ATP concentration. They are not a direct measure of binding affinity (Kd). Further biophysical assays are required to determine the binding kinetics and thermodynamics of the this compound-TAK1 interaction.
Structural Basis of Interaction
This compound functions as a type I ATP-competitive inhibitor, binding to the ATP pocket of TAK1 in its active conformation.[1][2] Modeling studies and unpublished co-crystal structures of similar compounds confirm that this compound binds to the hinge region of the ATP binding site.[6][7] This interaction is facilitated by hydrogen bonds with the hinge residue Alanine 81 (Ala81).[7] The docked pose of this compound suggests a U-shaped conformation within the binding pocket, with the imidazopyridazine moiety packing atop Cysteine 148. The 3-ethyl group is oriented towards the sugar pocket, and the 4-hydroxypiperidine group extends into the solvent channel.[7]
Signaling Pathways and Experimental Workflows
To understand the context of TAK1 inhibition and the methods used to characterize inhibitors like this compound, the following diagrams illustrate the TAK1 signaling pathway and a general experimental workflow for inhibitor characterization.
Caption: TAK1 is a key kinase in multiple inflammatory signaling pathways.
Caption: A typical workflow for characterizing a kinase inhibitor like this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound binding to TAK1 are not publicly available. The following are generalized protocols for key experiments typically used in the study of protein-ligand interactions.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a common method for determining the IC50 of an inhibitor against a target kinase.
Objective: To measure the concentration of this compound required to inhibit 50% of TAK1 kinase activity.
Materials:
-
Recombinant human TAK1/TAB1 complex
-
Kinase substrate (e.g., MKK6)
-
This compound (or other test inhibitor)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP detection reagent (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Dilute the TAK1/TAB1 enzyme and the MKK6 substrate to their working concentrations in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the diluted this compound, followed by the TAK1/TAB1 enzyme. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Add a mixture of ATP and the MKK6 substrate to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for the kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add an ADP detection reagent to stop the kinase reaction and initiate the luminescence signal generation. This typically involves a two-step process of depleting remaining ATP and then converting ADP to a detectable signal.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol provides a general method for measuring the binding kinetics and affinity of a small molecule inhibitor to a kinase.
Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd) of this compound binding to TAK1.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Recombinant human TAK1
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the TAK1 protein over the activated surface to achieve covalent immobilization via amine coupling. The protein should be in a low ionic strength buffer at a pH below its isoelectric point.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the immobilized TAK1 surface, followed by a dissociation phase where only running buffer flows over the surface.
-
A reference flow cell without immobilized protein should be used for background subtraction.
-
-
Surface Regeneration (if necessary): Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection. The stability of the immobilized protein to the regeneration solution must be confirmed.
-
Data Analysis:
-
The binding sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association and dissociation phases are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff values.
-
The equilibrium dissociation constant (Kd) is calculated as koff/kon.
-
X-ray Crystallography for Structural Determination
This protocol describes a generalized workflow for determining the co-crystal structure of a kinase in complex with an inhibitor.
Objective: To obtain a high-resolution three-dimensional structure of the this compound-TAK1 complex.
Materials:
-
Highly pure and concentrated TAK1 protein
-
This compound
-
Crystallization screens and reagents (e.g., PEGs, salts, buffers)
-
Crystallization plates (e.g., sitting or hanging drop)
-
Microscope for crystal visualization
-
Cryoprotectant
-
Synchrotron X-ray source
Procedure:
-
Protein-Ligand Complex Formation: Incubate the purified TAK1 protein with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization Screening: Use a robotic or manual setup to screen a wide range of crystallization conditions by mixing the protein-ligand complex with various precipitants in crystallization plates.
-
Crystal Optimization: Optimize the initial crystallization "hits" by varying the precipitant concentration, pH, temperature, and other additives to obtain diffraction-quality crystals.
-
Crystal Harvesting and Cryo-cooling:
-
Carefully harvest the crystals from the crystallization drop.
-
Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal in the X-ray beam at a synchrotron.
-
Collect a complete set of diffraction data by rotating the crystal in the beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement with a known kinase structure as a search model.
-
Build the atomic model of the TAK1-AZ-Tak1 complex into the electron density map.
-
Refine the model against the experimental data to improve its quality and validate the final structure.[8]
-
References
- 1. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK1 selective inhibition: state of the art and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Essential role of TAK1 in regulating mantle cell lymphoma survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Models of protein–ligand crystal structures: trust, but verify - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of AZ-Tak1 on Cytokine Production: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in the inflammatory response. It integrates signals from various stimuli, including pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), to activate downstream pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This activation leads to the production of a wide array of inflammatory mediators, including cytokines that are central to numerous inflammatory diseases. AZ-Tak1 is a potent and selective small molecule inhibitor of TAK1. This document provides a comprehensive technical guide on the core mechanism of this compound and its profound effects on cytokine production, supported by experimental data and detailed protocols. While direct quantitative data for this compound's effect on specific cytokine production is emerging, the information presented herein is based on the well-established role of TAK1 and data from other selective TAK1 inhibitors, which are expected to have similar effects.
Introduction to TAK1 and its Role in Cytokine Signaling
TAK1 is a central intracellular signaling molecule that plays a pivotal role in the innate and adaptive immune systems.[1][2] It is activated by a range of stimuli, including TNF-α, IL-1β, and Toll-like receptor (TLR) ligands.[1][2] Upon activation, TAK1 phosphorylates and activates downstream targets, primarily the IκB kinase (IKK) complex and several MAPKs, including p38 and c-Jun N-terminal kinase (JNK).[3][4] The activation of the IKK complex leads to the degradation of the inhibitor of NF-κB (IκB), allowing the transcription factor NF-κB to translocate to the nucleus and induce the expression of numerous pro-inflammatory genes, including those encoding for TNF-α, IL-6, and IL-1β.[1][4] The MAPK pathways, in turn, regulate the stability and translation of cytokine mRNAs and the activation of other transcription factors involved in the inflammatory response. Given its central role, TAK1 has emerged as a promising therapeutic target for a variety of inflammatory and autoimmune diseases.
This compound: A Selective TAK1 Inhibitor
This compound is a small molecule inhibitor that targets the ATP-binding pocket of TAK1, thereby preventing its kinase activity.[5] By inhibiting TAK1, this compound effectively blocks the downstream signaling cascades that lead to the production of pro-inflammatory cytokines. While much of the research on this compound has focused on its anti-proliferative and pro-apoptotic effects in cancer, particularly mantle cell lymphoma, its mechanism of action strongly supports its role as a potent modulator of cytokine production.[5]
Effect of TAK1 Inhibition on Cytokine Production
Inhibition of TAK1 is expected to significantly reduce the production of key pro-inflammatory cytokines. While specific quantitative data for this compound is not yet widely published, studies using other selective TAK1 inhibitors, such as takinib, and siRNA-mediated knockdown of TAK1 provide a clear indication of its potential effects.
Quantitative Data on Cytokine Inhibition
The following table summarizes the dose-dependent effects of the TAK1 inhibitor takinib on the secretion of various cytokines from PMA-differentiated THP-1 human macrophage cells stimulated with LPS and IFNγ. This data is illustrative of the expected impact of a potent TAK1 inhibitor like this compound.
| Cytokine | Takinib Concentration | Percent of Vehicle Control (%) |
| TNF-α | 0.85 µM | ~50% |
| 3.4 µM | ~20% | |
| 13.6 µM | ~10% | |
| 21.8 µM | <10% | |
| IL-6 | 0.85 µM | ~75% |
| 3.4 µM | ~40% | |
| 13.6 µM | ~20% | |
| 21.8 µM | <10% | |
| IL-1β | 0.85 µM | ~80% |
| 3.4 µM | ~50% | |
| 13.6 µM | ~30% | |
| 21.8 µM | ~20% | |
| IL-8 | 0.85 µM | ~70% |
| 3.4 µM | ~35% | |
| 13.6 µM | ~15% | |
| 21.8 µM | <10% | |
| Data is extrapolated from graphical representations in existing literature and should be considered indicative.[6] |
Signaling Pathways Modulated by this compound
This compound exerts its effects by inhibiting TAK1, a critical kinase in multiple inflammatory signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways.
Caption: TAK1 Signaling in Response to TNF-α and IL-1β
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on cytokine production and related signaling pathways.
Western Blot for TAK1 Pathway Activation
This protocol is designed to assess the phosphorylation status of TAK1 and its downstream targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TAK1, anti-TAK1, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells (e.g., THP-1 macrophages) and treat with desired concentrations of this compound for a specified time before stimulating with an inflammatory agent (e.g., LPS or TNF-α).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
Caption: Western Blot Experimental Workflow
ELISA for Cytokine Quantification
This protocol measures the concentration of secreted cytokines in cell culture supernatants.
Materials:
-
Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6, IL-1β)
-
Cell culture supernatants from treated cells
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation: Coat a 96-well plate with capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add the substrate solution. Incubate in the dark until color develops.
-
Measurement: Add stop solution and read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cytokine concentrations based on the standard curve.
Caption: ELISA Experimental Workflow
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol is to assess the pro-apoptotic effects of this compound.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Staining: Resuspend cells in binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
Conclusion
References
- 1. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 3. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for AZ-Tak1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-Tak1 is a potent and selective ATP-competitive inhibitor of Transforming Growth Factor-β-activated kinase 1 (TAK1). TAK1 is a key serine/threonine kinase in the mitogen-activated protein kinase (MAPK) kinase kinase (MAP3K) family. It plays a crucial role in regulating cellular responses to various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). By inhibiting TAK1, this compound effectively blocks downstream signaling pathways, primarily the NF-κB, p38 MAPK, and JNK pathways, leading to the induction of apoptosis in various cancer cell lines. These application notes provide a comprehensive guide for the preparation and use of this compound stock solutions in cell culture experiments.
Chemical Properties and Data Presentation
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 477.53 g/mol | [1] |
| Formula | C₂₅H₂₈FN₇O₂ | [1] |
| CAS Number | 1413440-36-4 | [1] |
The inhibitory activity and cytotoxic effects of this compound have been documented in various cancer cell lines. The following table provides a summary of its efficacy.
| Cell Line | Cancer Type | IC₅₀ / Effective Concentration | Experimental Effect | Source |
| Lymphoma Cell Lines (Panel of 9) | Lymphoma | IC₅₀ < 0.25 µM in 8 of 9 cell lines | Inhibition of proliferation and induction of apoptosis | |
| Mino | Mantle Cell Lymphoma | 0.1 µM | 28% apoptosis after 48 hours | [1] |
| SP53 | Mantle Cell Lymphoma | 0.1 µM | 24% apoptosis after 48 hours | [1] |
| Jeko-1 | Mantle Cell Lymphoma | 0.1 µM | 74% apoptosis after 48 hours | [1] |
| Mino | Mantle Cell Lymphoma | 0.5 µM | 42% apoptosis after 48 hours | |
| SP53 | Mantle Cell Lymphoma | 0.5 µM | 46% apoptosis after 48 hours | |
| Jeko-1 | Mantle Cell Lymphoma | 0.5 µM | 86% apoptosis after 48 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound, which can then be diluted to the desired working concentration for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before use.
-
Calculation: Determine the required volume of DMSO to add to the this compound powder to achieve the desired stock concentration (e.g., 10 mM). Use the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Reconstitution: Aseptically add the calculated volume of DMSO to the vial of this compound powder.
-
Dissolution: Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles of the main stock.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). When stored at -80°C, please use it within 6 months. When stored at -20°C, please use it within 1 month.[2]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Treatment of Cells with this compound
This protocol outlines the general procedure for treating cultured cells with this compound.
Materials:
-
Cultured cells in appropriate cell culture vessels
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Pipettes and sterile filter tips
Procedure:
-
Cell Seeding: Seed cells at the desired density in culture plates or flasks and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS (optional, depending on the cell type and experimental design). Add the medium containing the appropriate concentration of this compound to the cells.
-
Vehicle Control: In parallel, treat a set of cells with the same volume of medium containing an equivalent concentration of DMSO as the this compound-treated cells. This will serve as the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as viability assays, apoptosis assays, Western blotting, or gene expression analysis.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits TAK1, blocking downstream NF-κB and p38/JNK pathways.
Experimental Workflow for this compound Stock Solution Preparation
References
Application Notes and Protocols for AZ-Tak1 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of AZ-Tak1, a potent and ATP-competitive inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), in a variety of in vitro experimental settings. The provided protocols and data will enable researchers to effectively design and execute experiments to investigate the role of TAK1 signaling in various biological processes.
Introduction to this compound
This compound is a small molecule inhibitor that targets the kinase activity of TAK1 (MAP3K7), a key signaling node in inflammatory and cell survival pathways. By binding to the ATP pocket of TAK1, this compound effectively blocks the phosphorylation of downstream targets, including IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs) such as p38 and JNK. This inhibition ultimately leads to the suppression of the NF-κB signaling pathway and the induction of apoptosis in various cell types, particularly in lymphoma cell lines where the TAK1 pathway is often constitutively active.[1][2]
Data Presentation
In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) | Assay Conditions |
| TAK1 | 8.0 ± 0.05 | Km ATP (10µM)[1] |
| TAK1 | 177 ± 0.05 | 2000µM ATP[1] |
| HIPK2 | 3 | Panel of 30 kinases[1] |
| CDK9 | 9 | Panel of 30 kinases[1] |
| GSK3β | 19 | Panel of 30 kinases[1] |
Cellular Activity in Lymphoma Cell Lines
| Cell Line | Assay | IC50 (µM) | Treatment Duration |
| 8 of 9 Lymphoma Cell Lines | Cell Viability (MTS) | < 0.25 | 72 hours[1] |
| Mino | Apoptosis (Annexin V/PI) | - | 48 hours[1] |
| SP53 | Apoptosis (Annexin V/PI) | - | 48 hours[1] |
| Jeko-1 | Apoptosis (Annexin V/PI) | - | 48 hours[1] |
| Cell Line | This compound Concentration (µM) | % Apoptosis (Annexin V positive) | Treatment Duration |
| Mino | 0.1 | 28% | 48 hours[1] |
| Mino | 0.5 | 42% | 48 hours[1] |
| SP53 | 0.1 | 24% | 48 hours[1] |
| SP53 | 0.5 | 46% | 48 hours[1] |
| Jeko-1 | 0.1 | 74% | 48 hours[1] |
| Jeko-1 | 0.5 | 86% | 48 hours[1] |
Signaling Pathways and Experimental Workflows
TAK1 Signaling Pathway
Caption: TAK1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vitro Analysis of this compound
Caption: General workflow for evaluating this compound in vitro.
Experimental Protocols
Preparation of this compound Stock Solution
Note: The solubility of this compound may vary depending on the supplier and lot. It is recommended to consult the manufacturer's datasheet for specific instructions.
-
Solvent Selection: this compound is typically soluble in dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Procedure: a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to achieve the desired stock concentration. c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage.
Cell Culture and Treatment
-
Cell Lines: Culture the desired cell lines (e.g., Jeko-1, Mino, SP53 lymphoma cell lines) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, following standard cell culture protocols.
-
Seeding: Seed the cells in multi-well plates at a density that allows for logarithmic growth during the treatment period.
-
Treatment: a. Dilute the this compound stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations (e.g., 0.1 µM, 0.5 µM, or a dose-response range). b. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1% to avoid solvent-induced toxicity. c. Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control. d. Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures.[3]
-
Plate Cells: Seed cells in a 96-well plate and treat with this compound as described in section 4.2.
-
Add MTS Reagent: After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate: Incubate the plate for 1-4 hours at 37°C.
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection.
-
Cell Treatment: Treat cells with this compound as described in section 4.2.
-
Harvest Cells: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Staining: a. Resuspend the cell pellet in 1X Annexin V Binding Buffer. b. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. c. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Western Blot Analysis
This protocol outlines the general steps for detecting changes in protein phosphorylation and expression following this compound treatment.[4]
-
Cell Lysis: a. Treat cells with this compound (e.g., 0.5 µM for 24-48 hours).[1] b. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
- Phospho-TAK1 (Thr184/187)
- Total TAK1
- Phospho-p38 MAPK (Thr180/Tyr182)
- Total p38 MAPK
- Phospho-IκBα (Ser32)
- Total IκBα
- NF-κB p65
- Cleaved Caspase-3
- XIAP
- β-actin or GAPDH (as a loading control) c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay
This protocol is based on a described amplified luminescent proximity homogeneous assay (ALPHA) screen.[1] A more general kinase assay protocol is also available.[5]
-
Reagents:
-
Recombinant TAK1/TAB1 complex
-
Biotinylated full-length kinase-dead MKK6 (BT-MKK6kd) as a substrate
-
ATP
-
This compound
-
Assay buffer
-
Streptavidin-coated donor beads and phospho-MKK6 specific antibody-conjugated acceptor beads.
-
-
Procedure: a. Add diluted this compound or vehicle control to a 384-well plate. b. Add a mixture of the TAK1/TAB1 enzyme complex and BT-MKK6kd substrate. c. Initiate the kinase reaction by adding ATP (e.g., at a final concentration of 10 µM, which is the Km for TAK1). d. Incubate at room temperature for the desired reaction time. e. Stop the reaction and add the ALPHA screen detection beads. f. Incubate in the dark to allow for bead binding.
-
Detection: Read the plate on an ALPHA screen-compatible plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Immunofluorescence for NF-κB Nuclear Translocation
This protocol provides a method to visualize the subcellular localization of NF-κB p65.[6]
-
Cell Culture and Treatment: a. Grow cells on sterile coverslips in a multi-well plate. b. Treat the cells with this compound, a positive control (e.g., TNF-α), and a vehicle control.
-
Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes. c. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Staining: a. Block the cells with 1% BSA in PBST for 30 minutes. b. Incubate with a primary antibody against NF-κB p65 for 1-2 hours at room temperature. c. Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark. d. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of NF-κB translocation.
Disclaimer
These protocols and application notes are intended as a guide. Researchers should optimize the experimental conditions for their specific cell lines and research questions. It is also recommended to consult the manufacturer's datasheets for specific reagents, including this compound and antibodies, for detailed information on handling, storage, and recommended concentrations.
References
- 1. Essential role of TAK1 in regulating mantle cell lymphoma survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.com.cn [promega.com.cn]
- 6. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAK1 Inhibitor Administration in In Vivo Mouse Models
A Note on "AZ-Tak1": Publicly available scientific literature and databases do not contain specific information regarding the in vivo administration of a compound designated "this compound" in mouse models. The following application notes and protocols are based on established research with other well-characterized small molecule inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), such as Takinib, HS-276, and 5Z-7-oxozeaenol. These examples are intended to provide a comprehensive guide for researchers and drug development professionals on the potential administration routes and experimental design for a novel TAK1 inhibitor.
Introduction to TAK1 Inhibition in In vivo Models
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical signaling node in inflammatory and oncogenic pathways. It integrates signals from various stimuli, including cytokines like TNF-α and IL-1β, to activate downstream pathways such as NF-κB and p38/JNK MAPKs. Dysregulation of TAK1 signaling is implicated in a variety of diseases, including inflammatory disorders and cancer. Pharmacological inhibition of TAK1 is a promising therapeutic strategy, and in vivo mouse models are essential for evaluating the efficacy and safety of novel TAK1 inhibitors.
Signaling Pathway Overview
The TAK1 signaling cascade is a central hub for inflammatory responses. Upon stimulation by pro-inflammatory cytokines, a series of upstream events lead to the activation of the TAK1 complex (TAK1, TAB1, TAB2/3). Activated TAK1 then phosphorylates and activates the IκB kinase (IKK) complex and MAPK kinases (MKKs), leading to the activation of the NF-κB and MAPK (p38 and JNK) pathways, respectively. These pathways culminate in the transcription of genes involved in inflammation, cell survival, and proliferation.
Caption: Simplified TAK1 signaling pathway.
Quantitative Data from Preclinical Mouse Models
The following tables summarize quantitative data from studies using TAK1 inhibitors in mouse models of inflammatory arthritis and cancer.
Table 1: Efficacy of TAK1 Inhibitors in a Collagen-Induced Arthritis (CIA) Mouse Model
| Compound | Administration Route | Dosage | Treatment Frequency | Key Efficacy Readout | Result |
| Takinib | Intraperitoneal (IP) | 50 mg/kg | Daily | Reduction in Clinical Arthritis Score | ~32% reduction in Area Under the Curve (AUC)[1] |
| HS-276 | Intraperitoneal (IP) | 50 mg/kg | Daily for 6 days, then every other day | Reduction in Clinical Arthritis Score | 85% reduction in AUC[2] |
| HS-276 | Oral (PO) | 30 mg/kg | Daily | Reduction in Clinical Arthritis Score | ~35% reduction[2] |
Table 2: Efficacy of a TAK1 Inhibitor in an Orthotopic Neuroblastoma Mouse Model
| Compound | Administration Route | Dosage | Treatment Frequency | Key Efficacy Readout | Result |
| 5Z-7-oxozeaenol | Intraperitoneal (IP) | 15 mg/kg | 4 times weekly for 2 weeks | Inhibition of Tumor Growth (in combination with Doxorubicin) | Significant reduction in tumor weight compared to control and single-agent groups[3] |
Table 3: Pharmacokinetic Parameters of TAK1 Inhibitors in Mice
| Compound | Administration Route | Dosage | Cmax | Bioavailability (%F) | Plasma Half-life (t½) |
| Takinib | Intraperitoneal (IP) | 50 mg/kg | Not Reported | Not Applicable | 21 minutes[4] |
| HS-276 | Oral (PO) | 30 mg/kg | 3.68 µM | 98.1% | Not Reported[5] |
Experimental Protocols
The following are detailed protocols for the administration of TAK1 inhibitors in mouse models, based on published studies.
Protocol 1: Intraperitoneal Administration of a TAK1 Inhibitor in a Mouse Model of Collagen-Induced Arthritis (CIA)
This protocol is adapted from studies using Takinib in a CIA mouse model[1][4].
Materials:
-
TAK1 Inhibitor (e.g., Takinib)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[5]
-
Sterile 1 mL syringes with 27-gauge needles
-
DBA/1 mice with induced CIA
-
Animal balance
-
Appropriate personal protective equipment (PPE)
Workflow Diagram:
Caption: Workflow for IP administration.
Procedure:
-
Formulation of the TAK1 Inhibitor:
-
Prepare a stock solution of the TAK1 inhibitor in 100% DMSO.
-
For a final concentration of 5 mg/mL in the injection vehicle, dilute the DMSO stock solution in a pre-mixed vehicle of 40% PEG300, 5% Tween-80, and 45% sterile saline. Ensure the final DMSO concentration is 10% or less.
-
Vortex the solution thoroughly to ensure complete dissolution. Prepare fresh daily.
-
-
Dosing:
-
Weigh each mouse to determine the exact body weight.
-
Calculate the required injection volume based on the desired dose (e.g., 50 mg/kg) and the concentration of the prepared solution. For a 20g mouse at 50 mg/kg, the dose would be 1 mg. If the solution concentration is 5 mg/mL, the injection volume would be 0.2 mL.
-
-
Intraperitoneal Injection:
-
Properly restrain the mouse, ensuring the abdomen is accessible.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.
-
Slowly inject the calculated volume.
-
-
Monitoring:
-
Monitor the mice for any signs of distress or adverse reactions immediately after injection and at regular intervals.
-
Continue daily administration as per the experimental design.
-
Protocol 2: Oral Gavage Administration of a TAK1 Inhibitor in a Mouse Model of Arthritis
This protocol is based on studies with the orally bioavailable TAK1 inhibitor HS-276[2][6].
Materials:
-
TAK1 Inhibitor (e.g., HS-276)
-
Vehicle for oral gavage (e.g., 0.5% Carboxymethylcellulose [CMC-Na] in sterile water)
-
Sterile oral gavage needles (flexible or rigid, appropriate size for mice)
-
1 mL syringes
-
Animal balance
-
Appropriate PPE
Procedure:
-
Formulation of the TAK1 Inhibitor:
-
Prepare a suspension of the TAK1 inhibitor in 0.5% CMC-Na.
-
Weigh the required amount of the inhibitor and suspend it in the vehicle to achieve the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse with a gavage volume of 0.2 mL).
-
Vortex or sonicate the suspension to ensure homogeneity. Prepare fresh daily.
-
-
Dosing:
-
Weigh each mouse to determine the exact body weight.
-
Calculate the required gavage volume based on the desired dose (e.g., 30 mg/kg) and the concentration of the prepared suspension.
-
-
Oral Gavage:
-
Securely restrain the mouse.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the calculated volume of the suspension.
-
-
Monitoring:
-
Observe the mice for any signs of choking, distress, or adverse reactions.
-
Continue daily administration as per the experimental design.
-
Protocol 3: Intraperitoneal Administration of a TAK1 Inhibitor in a Xenograft Mouse Model of Cancer
This protocol is adapted from a study using 5Z-7-oxozeaenol in an orthotopic neuroblastoma mouse model[3].
Materials:
-
TAK1 Inhibitor (e.g., 5Z-7-oxozeaenol)
-
Vehicle solution (e.g., DMSO and sterile distilled water)[3]
-
Sterile 1 mL syringes with 27-gauge needles
-
Tumor-bearing mice (e.g., nude mice with orthotopic neuroblastoma xenografts)
-
Animal balance
-
Appropriate PPE
Procedure:
-
Formulation of the TAK1 Inhibitor:
-
Prepare a stock solution of the TAK1 inhibitor in 100% DMSO.
-
Dilute the stock solution in sterile distilled water to the final desired concentration for injection. The final concentration of DMSO in the vehicle should be minimized.
-
-
Dosing:
-
Weigh each mouse to determine the exact body weight.
-
Calculate the required injection volume based on the desired dose (e.g., 15 mg/kg) and the concentration of the prepared solution.
-
-
Intraperitoneal Injection:
-
Follow the same procedure as described in Protocol 1 for intraperitoneal injection.
-
-
Monitoring:
-
Monitor the mice for any signs of distress, adverse reactions, and tumor growth according to the experimental plan.
-
Administer the treatment as per the pre-determined schedule (e.g., four times a week for two consecutive weeks)[3].
-
Conclusion
The successful in vivo evaluation of a novel TAK1 inhibitor, such as the hypothetical "this compound," relies on the careful selection of an appropriate administration route, dosage, and formulation. The protocols and data presented here, derived from studies with established TAK1 inhibitors, provide a solid foundation for designing and executing preclinical studies in mouse models of inflammation and cancer. Researchers should optimize these protocols based on the specific physicochemical properties of their compound of interest and the specific aims of their study.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of TAK1, with the selective inhibitor takinib, alleviates clinical manifestation of arthritis in CIA mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of p-TAK1 Inhibition by AZ-Tak1 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in inflammatory and cell survival pathways. Its activation, marked by phosphorylation at key residues such as Threonine-184 and Threonine-187, triggers downstream cascades including the NF-κB and JNK/p38 MAPK pathways. Dysregulation of TAK1 signaling is implicated in various inflammatory diseases and cancers, making it a compelling therapeutic target.
AZ-Tak1 is a potent and selective small molecule inhibitor of TAK1 kinase activity. It functions by competing with ATP for binding to the TAK1 kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.[1][2] This application note provides a detailed protocol for treating cells with this compound and subsequently detecting the inhibition of TAK1 phosphorylation (p-TAK1) using Western blotting.
Signaling Pathway
The following diagram illustrates the simplified signaling pathway involving TAK1 and the inhibitory action of this compound.
Caption: TAK1 signaling pathway and this compound inhibition.
Experimental Workflow
The overall experimental workflow for assessing p-TAK1 levels after this compound treatment is depicted below.
Caption: Western blot workflow for p-TAK1 detection.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Cell Lines | ||
| HeLa or 293T cells | ATCC | CCL-2 or CRL-3216 |
| Chemicals & Inhibitors | ||
| This compound | MedChemExpress | HY-12335 |
| DMSO (for this compound stock) | Sigma-Aldrich | D2650 |
| Antibodies | ||
| Phospho-TAK1 (Thr184/187) Antibody | Cell Signaling Technology | #4531 |
| TAK1 (Total) Antibody | Cell Signaling Technology | #4505 |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Technology | #7074 |
| Buffers & Solutions | ||
| RIPA Lysis Buffer | Various | - |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726 & P0044 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer | Bio-Rad | 1610747 |
| PVDF Membrane | Millipore | IPVH00010 |
| 5% BSA in TBST | - | - |
| Chemiluminescent Substrate | Thermo Fisher Scientific | 32106 |
Experimental Protocols
This compound Treatment
-
Cell Seeding: Plate cells (e.g., HeLa or 293T) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your cell line. Based on published data, a starting range of 0.1 µM to 1 µM can be used.[3][4]
-
Treatment: Remove the existing culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells for the desired time period. A time-course experiment (e.g., 1, 6, 12, 24 hours) is recommended to determine the optimal treatment duration.[2]
Cell Lysis and Protein Quantification
-
Preparation of Lysis Buffer: Prepare RIPA lysis buffer and supplement it with protease and phosphatase inhibitors immediately before use. Keeping samples on ice or at 4°C throughout the lysis process is crucial to prevent dephosphorylation.[5][6]
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add the complete, ice-cold lysis buffer to the plate (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay or a similar method.
-
Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates (e.g., to a final concentration of 1x) and boil at 95-100°C for 5-10 minutes.[7]
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane. PVDF is often preferred for phosphorylated proteins due to its higher binding capacity.[5]
-
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background noise.[6]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in 5% BSA in TBST according to the manufacturer's recommendations. A typical starting dilution for anti-p-TAK1 (Thr184/187) is 1:1000.[8]
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA in TBST, typically 1:2000 - 1:5000) for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 6.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imaging system.
-
Data Presentation and Analysis
The results of the Western blot should be quantified to determine the relative levels of p-TAK1. Densitometry analysis of the bands should be performed using appropriate software. The p-TAK1 signal should be normalized to the total TAK1 signal to account for any variations in protein loading.
Quantitative Data Summary
| Treatment Group | p-TAK1 (Normalized Intensity) | Total TAK1 (Normalized Intensity) | Ratio (p-TAK1 / Total TAK1) |
| Vehicle Control (DMSO) | Value | Value | Value |
| This compound (0.1 µM) | Value | Value | Value |
| This compound (0.5 µM) | Value | Value | Value |
| This compound (1.0 µM) | Value | Value | Value |
Note: The table should be populated with the mean and standard deviation from at least three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-TAK1 signal | Inefficient lysis | Use a harsher lysis buffer (e.g., RIPA) and ensure adequate sonication. |
| Dephosphorylation of sample | Always keep samples on ice and use fresh phosphatase inhibitors. | |
| Low abundance of p-TAK1 | Increase the amount of protein loaded onto the gel. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., commercial blocking buffers). |
| Primary antibody concentration too high | Optimize the primary antibody dilution. | |
| Use of milk for blocking | Switch to 5% BSA in TBST for blocking.[6] | |
| Multiple non-specific bands | Antibody cross-reactivity | Use a more specific antibody; check the antibody datasheet for validation data. |
| Protein degradation | Use fresh protease inhibitors in the lysis buffer. |
By following this detailed protocol, researchers can effectively utilize this compound to probe the role of TAK1 signaling in their experimental systems and reliably detect changes in TAK1 phosphorylation via Western blotting.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. origene.com [origene.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 8. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for Assessing Apoptosis Induction by AZ-Tak1 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical regulator of cellular processes including inflammation, immunity, and cell survival.[1][2][3] In many cancers, TAK1 is constitutively active and promotes cell survival through the activation of downstream signaling pathways, notably the NF-κB and MAPK pathways.[4] Inhibition of TAK1 has emerged as a promising therapeutic strategy to induce apoptosis in cancer cells.[5]
AZ-Tak1 is a potent and selective small molecule inhibitor of TAK1 kinase activity.[1][5] It has been shown to induce apoptosis in various cancer cell lines, particularly in mantle cell lymphoma.[1][5] this compound exerts its pro-apoptotic effects by inhibiting TAK1-mediated activation of NF-κB and MAPK signaling, leading to the downregulation of anti-apoptotic proteins and the activation of the intrinsic apoptotic pathway.[1][6]
These application notes provide a comprehensive overview and detailed protocols for assessing the apoptotic effects of this compound on cancer cells. The included methodologies cover the evaluation of cell viability, detection of apoptotic markers, and analysis of key signaling events.
Mechanism of Action of this compound in Apoptosis Induction
This compound functions as an ATP-competitive inhibitor of TAK1, preventing the phosphorylation of its downstream targets.[7] This inhibition disrupts pro-survival signaling cascades that are often hyperactive in cancer cells. The primary mechanisms through which this compound induces apoptosis include:
-
Inhibition of the NF-κB Pathway: TAK1 is a crucial upstream kinase for the activation of the IκB kinase (IKK) complex, which leads to the activation of the transcription factor NF-κB. NF-κB promotes the expression of numerous anti-apoptotic proteins, including X-linked inhibitor of apoptosis protein (XIAP). By inhibiting TAK1, this compound prevents NF-κB activation, leading to decreased levels of XIAP.[1][6]
-
Activation of the Intrinsic Apoptosis Pathway: The reduction in XIAP levels relieves the inhibition of caspases.[5] This, coupled with the release of pro-apoptotic factors like cytochrome c and SMAC/Diablo from the mitochondria, leads to the activation of the intrinsic apoptotic cascade.[1][6] Key events include the activation of caspase-9, followed by the executioner caspase-3, culminating in the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[1][6]
-
Modulation of MAPK Pathways: this compound treatment has been shown to decrease the phosphorylation of p38 and ERK, members of the MAPK family that can contribute to cell survival in certain contexts.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| Mantle Cell Lymphoma (general) | Mantle Cell Lymphoma | 0.1–0.5 | [1][5] |
| SW-620 | Colon Cancer | 0.038 | [7] |
Table 2: Apoptosis Induction by this compound in Mantle Cell Lymphoma Cell Lines (48h Incubation)
| Cell Line | This compound Concentration (mM) | % Apoptotic Cells (Annexin-V/PI Staining) | Reference |
| Mino | 0.1 | 28% | [1][5] |
| Mino | 0.5 | 32% | [1][5] |
| SP53 | 0.1 | 34% | [1][5] |
| SP53 | 0.5 | 42% | [1][5] |
| Jeko | 0.1 | 86% | [1][5] |
| Jeko | 0.5 | 86% | [1][5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound induced apoptosis signaling pathway.
Caption: General experimental workflow for apoptosis assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V-PI Staining and Flow Cytometry
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the appropriate duration.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression and cleavage of key proteins in the apoptotic pathway.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TAK1, anti-phospho-TAK1, anti-XIAP, anti-caspase-9, anti-cleaved caspase-9, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This assay detects the disruption of mitochondrial membrane potential, an early event in apoptosis.
Materials:
-
Treated and control cells
-
JC-1 dye
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable format (e.g., 6-well plate with coverslips for microscopy or a 6-well plate for flow cytometry).
-
Treat cells with this compound as desired. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL in culture medium) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
For fluorescence microscopy, mount the coverslips and observe under a fluorescence microscope. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).
-
For flow cytometry, harvest the cells and resuspend them in PBS. Analyze the fluorescence in the green (FITC) and red (PE) channels. A shift from red to green fluorescence indicates mitochondrial membrane depolarization.
Caspase-3/7 Activity Assay
This assay directly measures the activity of the executioner caspases 3 and 7.
Materials:
-
Treated and control cells
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat with this compound.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the pro-apoptotic effects of this compound on cancer cells. By employing these methodologies, researchers can effectively characterize the mechanism of action of this compound, quantify its apoptotic efficacy, and identify key molecular events involved in its anti-cancer activity. This information is crucial for the preclinical evaluation and further development of TAK1 inhibitors as potential cancer therapeutics.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols for Cell Viability Assay with AZ-Tak1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing cell viability following treatment with AZ-Tak1, a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). The provided protocols and data are intended to facilitate research into the therapeutic potential of targeting the TAK1 signaling pathway in various disease models, particularly in cancer.
Introduction to this compound
This compound is an ATP-competitive small molecule inhibitor of TAK1, a key serine/threonine kinase in the MAP3K family.[1][2] TAK1 is a critical node in signaling pathways initiated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1, as well as T-cell and B-cell receptor activation.[1][3][4] Upon activation, TAK1 phosphorylates downstream targets, leading to the activation of major signaling cascades such as the NF-κB and p38 MAPK pathways, which are crucial for cell survival, inflammation, and immunity.[1][3][4][5] Dysregulation of the TAK1 pathway is implicated in various diseases, including cancer and inflammatory disorders.[6][7]
By inhibiting TAK1, this compound effectively blocks these downstream survival signals, leading to the induction of apoptosis in sensitive cell lines, particularly those of hematological origin like mantle cell lymphoma.[1][8][9][10] The mechanism of this compound-induced cell death involves the suppression of NF-κB and p38 phosphorylation, leading to the activation of the intrinsic apoptotic pathway characterized by the release of cytochrome c, downregulation of the X-linked inhibitor of apoptosis protein (XIAP), and subsequent activation of caspase-9 and caspase-3.[1][8][9]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on the viability of various lymphoma cell lines.
Table 1: IC50 Values of this compound in Lymphoma Cell Lines
| Cell Line | Type | IC50 (µM) after 72 hours |
| Hodgkin Lymphoma (HD) | Lymphoma | < 0.25 |
| Mantle Cell Lymphoma (MCL) | Lymphoma | < 0.25 |
| Anaplastic Large Cell Lymphoma (ALCL) | Lymphoma | < 0.25 |
Data synthesized from a study by Buglio et al. (2012).[1]
Table 2: Induction of Apoptosis by this compound in Mantle Cell Lymphoma Lines after 48 hours
| Cell Line | This compound Concentration (µM) | Apoptosis (%) |
| Mino | 0.1 | 28 |
| 0.5 | 42 | |
| SP53 | 0.1 | 24 |
| 0.5 | 46 | |
| Jeko | 0.1 | 74 |
| 0.5 | 86 |
Data represents the percentage of apoptotic cells as determined by Annexin V and propidium iodide staining.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Two common and reliable methods for assessing cell viability are the MTT assay, a colorimetric assay, and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12] Viable cells with active metabolism convert MTT into a purple formazan product.[12][13]
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14]
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[11][13]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[15] Include wells with medium only for background control.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Incubation with Compound: Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Addition of MTT: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[12][13]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[11][13]
-
Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][14][15] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11][13] A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment by normalizing the absorbance of treated wells to the vehicle-treated control wells.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol utilizes the Promega CellTiter-Glo® assay, which quantifies ATP, an indicator of metabolically active cells.[16][17] The luminescent signal is proportional to the number of viable cells.[16] This assay is a rapid and sensitive method suitable for high-throughput screening.[17]
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Opaque-walled 96-well plates (compatible with a luminometer)[18]
-
CellTiter-Glo® Reagent (reconstituted according to the manufacturer's instructions)[18]
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.[17] Include control wells with medium only for background measurement.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation with Compound: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Equilibration: Before adding the reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes.[17]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17][18]
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17][18] Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17][18]
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of cell viability for each treatment by normalizing the luminescence of treated wells to the vehicle-treated control wells.
References
- 1. Essential role of TAK1 in regulating mantle cell lymphoma survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 17. ch.promega.com [ch.promega.com]
- 18. promega.com [promega.com]
Application Notes and Protocols: Experimental Design for AZ-Tak1 in Combination Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in pathways regulating inflammation, cell survival, and apoptosis.[1][2] Dysregulation of TAK1 signaling is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[1][3][4] AZ-Tak1 is a potent and selective ATP-competitive inhibitor of TAK1 that has demonstrated pro-apoptotic activity in various cancer cell lines, including lymphoma.[5][6] By inhibiting TAK1 phosphorylation, this compound disrupts downstream signaling cascades, primarily the NF-κB and p38 MAPK pathways, leading to cancer cell death.[5][6]
Combination therapies are a cornerstone of cancer treatment, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity.[7][8] This document provides a detailed experimental framework for evaluating the therapeutic potential of this compound in combination with other anti-cancer agents. The protocols outlined below are designed to assess synergistic interactions, elucidate mechanisms of action, and guide the preclinical development of novel combination regimens involving this compound.
Featured Application: Synergy of this compound with a MEK Inhibitor in KRAS-Mutant Colorectal Cancer
This application note will focus on a potential synergistic combination of this compound with a MEK inhibitor, such as AZD6244 (selumetinib), for the treatment of KRAS-mutant colorectal cancer. The rationale for this combination is based on the co-activation of the TAK1 and MEK-ERK pathways in these tumors.[1] Combined inhibition may lead to a more potent anti-tumor effect.
Signaling Pathway Overview
The diagram below illustrates the signaling pathways targeted by this compound and a MEK inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]
- 3. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 6. Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TAK1 Inhibitor Enhances the Therapeutic Treatment for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
a long-term storage and stability of AZ-Tak1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the long-term storage, handling, and use of AZ-Tak1, a potent, ATP-competitive small molecule inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1). Adherence to these protocols is crucial for maintaining the stability and activity of the compound, ensuring reproducible experimental outcomes.
Introduction to this compound
This compound is a selective inhibitor of TAK1, a key serine/threonine kinase involved in inflammatory and immune responses.[1] TAK1 is activated by various stimuli, including proinflammatory cytokines like TNFα and IL-1β, and mediates downstream signaling to activate NF-κB and MAPK pathways.[2][3][4][5] Due to its central role in these signaling cascades, TAK1 is a significant target in the research and development of therapies for inflammatory diseases and certain cancers.[1][4][6] this compound has been shown to induce apoptosis in lymphoma cell lines by inhibiting the phosphorylation of TAK1 and its downstream targets.[7][8]
Chemical Information:
-
CAS Number: 1413440-36-4[8]
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activity of this compound against various kinases.
| Target Kinase | IC50 (nmol/L) | Assay Conditions | Reference |
| TAK1 | 8.0 ± 0.05 | Recombinant TAK1/TAB1 complex, MKK6kd substrate, 10µM ATP | [7] |
| TAK1 | 177 ± 0.05 | Recombinant TAK1/TAB1 complex, MKK6kd substrate, 2000µM ATP | [7] |
| HIPK2 | 3 | Kinase panel screening | [7][1] |
| CDK9 | 9 | Kinase panel screening | [7][1] |
| GSK3β | 19 | Kinase panel screening | [7] |
Long-Term Storage and Stability
While specific long-term stability data for this compound is not extensively published, the following recommendations are based on general best practices for the storage of bioactive small molecules and kinase inhibitors to ensure stability and prevent degradation.[9]
Solid Form:
-
Storage Temperature: -20°C or -80°C for long-term storage.
-
Conditions: Store in a tightly sealed vial in a desiccator or an environment with low humidity. Protect from light.
-
Expected Stability: When stored properly, the solid form is expected to be stable for at least 6 months.[9] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[9]
Stock Solutions:
-
Recommended Solvents: DMSO is a common solvent for creating high-concentration stock solutions.
-
Storage Temperature: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[9][10]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation. It is highly recommended to prepare single-use aliquots.
Experimental Protocols
4.1. Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.
-
Carefully weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected, low-binding tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage.
4.2. In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the inhibitory effect of this compound on TAK1 kinase activity.
Materials:
-
Recombinant active TAK1/TAB1 complex
-
Kinase substrate (e.g., MKK6kd)
-
ATP
-
This compound stock solution
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
Protocol:
-
Prepare serial dilutions of this compound in the kinase assay buffer to create a dose-response curve.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the recombinant TAK1/TAB1 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate (MKK6kd) and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
4.3. Western Blot Analysis of TAK1 Pathway Inhibition in Cells
Objective: To assess the effect of this compound on the phosphorylation of TAK1 and its downstream targets in a cellular context.
Materials:
-
Cell line of interest (e.g., lymphoma cell lines)
-
Cell culture medium and supplements
-
This compound stock solution
-
Stimulant (e.g., TNFα or IL-1β)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Blocking buffer
-
Primary antibodies (e.g., anti-p-TAK1, anti-TAK1, anti-p-p38, anti-p38, anti-p-IκBα, anti-IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in appropriate culture plates and allow them to adhere or reach the desired density.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Stimulate the cells with a pro-inflammatory cytokine (e.g., TNFα) for a short period (e.g., 15-30 minutes) to activate the TAK1 pathway.
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of target proteins.
Signaling Pathway
This compound exerts its effect by inhibiting the TAK1 kinase, which is a central node in several inflammatory signaling pathways. The diagram below illustrates the position of TAK1 in the TNFα and IL-1β signaling cascades leading to the activation of NF-κB and MAPKs.
References
- 1. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 7. Essential role of TAK1 in regulating mantle cell lymphoma survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stability and Storage | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
troubleshooting inconsistent AZ-Tak1 experimental results
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental results obtained with the TAK1 inhibitor, AZ-Tak1. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to help you optimize your experiments and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive small molecule inhibitor of Transforming Growth Factor-β-activated kinase 1 (TAK1).[1][2][3][4][5] TAK1 is a serine/threonine kinase that plays a crucial role in regulating inflammatory responses, immunity, and cell survival.[2][6][7] By binding to the ATP-binding site of TAK1, this compound prevents the phosphorylation of TAK1 itself and its downstream targets, thereby inhibiting signaling pathways such as NF-κB and p38 MAPK.[8][9]
Q2: What are the known downstream effects of this compound treatment in sensitive cell lines?
In sensitive cell lines, particularly lymphoma cells, this compound treatment has been shown to:
-
Decrease the nuclear content of p65, indicating NF-κB inactivation.[8][9]
-
Induce apoptosis through the intrinsic caspase pathway.[8][9]
-
Down-regulate the X-linked inhibitor of apoptosis (XIAP).[8]
-
Cause the release of cytochrome c and SMAC/Diablo from the mitochondria.[9]
Q3: Does this compound have known off-target effects?
Yes, this compound has been reported to inhibit other kinases, particularly at higher concentrations. A selectivity panel of 30 kinases revealed that besides TAK1, the most sensitive kinases are HIPK2, CDK9, and GSK3β, with IC50 values of 3 nM, 9 nM, and 19 nM, respectively.[8] This is important to consider when interpreting experimental results, as some observed effects may be due to inhibition of these off-target kinases.
Troubleshooting Inconsistent Experimental Results
This section provides guidance on common issues encountered during experiments with this compound.
Issue 1: Higher than expected IC50 value for cell viability.
If you are observing a higher than expected IC50 value for this compound in your cell viability assays, consider the following potential causes and solutions:
-
Cell Line Specificity: The sensitivity to this compound can vary significantly between different cell lines. Verify the reported IC50 values for your specific cell line if available. For example, in a panel of 9 lymphoma cell lines, the IC50 of this compound was < 0.25µM in 8 of them.[8]
-
High ATP Concentration in Assay: this compound is an ATP-competitive inhibitor.[2][8] High intracellular ATP levels can compete with this compound for binding to TAK1, leading to a higher apparent IC50. Consider using an in vitro kinase assay with a controlled ATP concentration to confirm the inhibitory activity of your this compound stock.
-
Compound Stability and Handling: Ensure that your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles, which could degrade the compound. It is recommended to aliquot the stock solution upon receipt.
-
Assay Duration: The antiproliferative effects of this compound are time-dependent.[8] Ensure that the incubation time in your cell viability assay is sufficient to observe the desired effect. A 72-hour incubation is a common time point for assessing cell viability with this inhibitor.[8]
Issue 2: No significant decrease in phospho-TAK1 or downstream targets after treatment.
If you do not observe the expected decrease in phosphorylation of TAK1 or its downstream targets (e.g., p-p38, p-IκBα) by Western blot, consider these points:
-
Insufficient Treatment Time or Concentration: The effect of this compound on protein phosphorylation can be time and concentration-dependent. Perform a time-course and dose-response experiment to determine the optimal conditions for your cell line. In some lymphoma cell lines, effects on phosphorylation were observed after 24-48 hours of incubation with 0.5µM this compound.[8][9]
-
Poor Antibody Quality: The quality of phospho-specific antibodies can be variable. Ensure your primary antibody is validated for the detection of the specific phosphorylation site of interest. Include appropriate positive and negative controls in your Western blot, such as lysates from cells stimulated to activate the TAK1 pathway and lysates treated with a phosphatase.
-
Sub-optimal Western Blot Protocol: The detection of phosphorylated proteins requires specific considerations in your Western blot protocol. Use a blocking buffer containing BSA instead of milk, as milk contains phosphoproteins that can increase background. Also, include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins.[10][11]
Issue 3: Unexpected or off-target effects observed.
If you observe cellular effects that are not consistent with the known mechanism of TAK1 inhibition, it is important to consider the possibility of off-target effects.
-
Kinase Selectivity Profile: As mentioned, this compound can inhibit other kinases like HIPK2, CDK9, and GSK3β.[8] Research the functions of these kinases in your experimental system to determine if the observed phenotype could be attributed to their inhibition.
-
Use a Structurally Unrelated TAK1 Inhibitor: To confirm that the observed effect is due to TAK1 inhibition, consider using a structurally different TAK1 inhibitor as a control. If the same phenotype is observed with a different inhibitor, it is more likely to be an on-target effect.
-
TAK1 Knockdown/Knockout: The most definitive way to confirm that an effect is TAK1-dependent is to use a genetic approach, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of TAK1. Compare the phenotype of this compound treatment with the phenotype of TAK1 depletion.[2]
Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| TAK1 | 8.0 |
| HIPK2 | 3 |
| CDK9 | 9 |
| GSK3β | 19 |
Data from a selectivity panel of 30 kinases.[8]
Table 2: Apoptosis Induction by this compound in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | % Apoptosis (0.1µM this compound, 48h) | % Apoptosis (0.5µM this compound, 48h) |
| Mino | 28% | 42% |
| SP53 | 24% | 46% |
| Jeko | 74% | 86% |
Data obtained by Annexin V and propidium iodide staining followed by FACS analysis.[8]
Experimental Protocols
1. Western Blot for Phospho-TAK1
This protocol is adapted from general guidelines for detecting phosphorylated proteins.[10][11][12][13]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-TAK1 (e.g., p-Ser412 or p-Thr184/187) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[12][13][14]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total TAK1 and a loading control (e.g., GAPDH or β-actin).
-
2. Cell Viability (MTS) Assay
This protocol is a standard method for assessing cell viability.[15]
-
Cell Plating:
-
Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
MTS Reagent Addition and Measurement:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
3. In Vitro Kinase Assay
Several commercial kits are available for measuring TAK1 kinase activity, such as the ADP-Glo™ Kinase Assay.[1][2][6][16] The general principle is as follows:
-
Reaction Setup:
-
Prepare a reaction mixture containing kinase buffer, a suitable substrate (e.g., MKK6kd or MBP), and ATP at a defined concentration (e.g., the Km for ATP).[6][8][16]
-
Add varying concentrations of this compound or a vehicle control to the wells of a microplate.
-
Add the recombinant TAK1/TAB1 enzyme to initiate the kinase reaction.
-
-
Incubation:
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ reagent). This typically involves a luciferase-based reaction that generates a luminescent signal proportional to the amount of ADP.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the kinase activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits TAK1, blocking downstream p38 and NF-κB signaling and promoting apoptosis.
Caption: A workflow for troubleshooting inconsistent this compound experimental results.
Caption: Logical relationships between common issues and their potential causes in this compound experiments.
References
- 1. promega.com.cn [promega.com.cn]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TAK1抑制剂 | MCE [medchemexpress.cn]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Essential role of TAK1 in regulating mantle cell lymphoma survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Phospho-TAK1 (Thr184) Antibody (#4537) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-TAK1 (Thr184/187) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Optimizing AZ-Tak1 Concentration to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of AZ-Tak1, a potent TAK1 inhibitor. The primary focus is on establishing a therapeutic window that maximizes on-target efficacy while minimizing known off-target effects on HIPK2 and CDK9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor that primarily targets Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a key serine/threonine kinase involved in regulating cellular processes such as inflammation, immunity, and apoptosis through signaling pathways like NF-κB and p38 MAP kinase.[1]
Q2: What are the known primary off-targets of this compound?
A2: The most significant known off-targets of this compound are Homeodomain-Interacting Protein Kinase 2 (HIPK2) and Cyclin-Dependent Kinase 9 (CDK9).[2] this compound exhibits potent inhibitory activity against these kinases, which can lead to unintended biological consequences in experimental systems.[2]
Q3: What is the typical effective concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the specific biological endpoint being measured. In mantle cell lymphoma cell lines, concentrations between 0.1 µM and 0.5 µM have been shown to induce apoptosis.[3][4] For KRAS-dependent colon cancer cells, a lower range of 0.625 µM to 1.25 µM was found to selectively promote apoptosis.[5] It is crucial to perform a dose-response experiment in your specific cell system to determine the optimal concentration.
Q4: Why is it important to establish a therapeutic window for this compound?
A4: Establishing a therapeutic window is critical to ensure that the observed biological effects are primarily due to the inhibition of TAK1 and not confounded by the inhibition of off-target kinases like HIPK2 and CDK9.[6][7] Operating within this window will increase the reliability and reproducibility of your experimental results.
Q5: How can I determine if the observed effects in my experiment are off-target?
A5: To determine if observed effects are off-target, you can perform several control experiments. These include using a structurally different TAK1 inhibitor with a distinct off-target profile, rescuing the phenotype by expressing a drug-resistant TAK1 mutant, and assessing the activity of downstream effectors of HIPK2 and CDK9 at the effective concentration of this compound.
Data Presentation: In Vitro Inhibitory Potency of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary target (TAK1) and key off-targets (HIPK2 and CDK9). This data is essential for designing experiments to define a therapeutic window.
| Target Kinase | IC50 (nM) | Reference |
| TAK1 | < 100 | [2] |
| HIPK2 | 3 | [2] |
| CDK9 | 9 | [2] |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.
Experimental Protocols
Protocol 1: Determining the On-Target Potency of this compound using a TAK1 Kinase Assay
This protocol outlines the steps to measure the IC50 of this compound against TAK1, which is crucial for establishing a baseline for its on-target activity.
Materials:
-
Recombinant active TAK1 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
ATP (at a concentration close to the Km for TAK1)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare this compound Dilutions: Prepare a 10-point serial dilution of this compound in DMSO, and then dilute further in kinase buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of a solution containing the TAK1 enzyme and substrate in kinase buffer.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detect Kinase Activity: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing Off-Target Effects on HIPK2 and CDK9
To determine the inhibitory effect of this compound on its primary off-targets, similar in vitro kinase assays should be performed for HIPK2 and CDK9.
A. HIPK2 Kinase Assay
Materials:
-
Recombinant active HIPK2 enzyme[8]
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)[9]
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide like NKRRRSPTPPE)[9][10]
-
[γ-³³P]ATP or an ADP-Glo™ based detection system
-
Other materials as listed in Protocol 1
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting the TAK1-specific reagents with those for HIPK2.
-
If using radiolabeled ATP, after the reaction, spot the reaction mixture onto phosphocellulose paper, wash extensively, and quantify the incorporated radioactivity using a scintillation counter.
B. CDK9/Cyclin T1 Kinase Assay
Materials:
-
Recombinant active CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[11]
-
Substrate (e.g., a specific peptide substrate like Cdk7/9tide)[12]
-
ATP
-
Other materials as listed in Protocol 1
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting the TAK1-specific reagents with those for CDK9/Cyclin T1.
-
Various commercial kits and detailed protocols are available for CDK9 kinase assays, often utilizing luminescence-based readouts like ADP-Glo™.[11][13][14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell toxicity at concentrations expected to be specific for TAK1. | Off-target inhibition of HIPK2 or CDK9, which are involved in cell survival and transcription regulation.[2][15][16] | 1. Confirm On-Target vs. Off-Target IC50s: Perform in vitro kinase assays for TAK1, HIPK2, and CDK9 to confirm their respective IC50 values for your batch of this compound. 2. Lower the Concentration: Titrate this compound to a lower concentration range where TAK1 is inhibited, but HIPK2 and CDK9 are less affected. 3. Use Orthogonal Approaches: Confirm the phenotype using siRNA/shRNA knockdown of TAK1 or a structurally unrelated TAK1 inhibitor. |
| Inconsistent results between experiments. | 1. This compound Degradation: The compound may be unstable in your experimental conditions. 2. Cell Passage Number: Cellular responses can change with increasing passage number. 3. Assay Variability: Inconsistent incubation times or reagent concentrations. | 1. Aliquot and Store Properly: Prepare single-use aliquots of this compound and store them at -80°C. Avoid repeated freeze-thaw cycles. 2. Standardize Cell Culture: Use cells within a defined low passage number range for all experiments. 3. Strict Protocol Adherence: Ensure consistent experimental parameters, including incubation times, cell density, and reagent preparation. |
| No observable effect at expected effective concentrations. | 1. Inactive Compound: The this compound may have degraded. 2. Cell Line Resistance: The cell line used may not have an active TAK1 signaling pathway or may have compensatory mechanisms. 3. Incorrect Assay Endpoint: The chosen readout may not be sensitive to TAK1 inhibition in your system. | 1. Test Compound Activity: Verify the activity of your this compound stock using an in vitro kinase assay. 2. Confirm Pathway Activity: Use Western blotting to check for the presence of phosphorylated (active) TAK1 in your cell line. 3. Use a Proximal Readout: Measure the phosphorylation of a direct downstream target of TAK1, such as p38 or IκBα, to confirm target engagement.[4] |
| Observed phenotype does not match published data for TAK1 inhibition. | The phenotype may be dominated by the inhibition of off-target kinases HIPK2 or CDK9. | 1. Perform a Dose-Response Curve for Off-Target Readouts: Measure endpoints known to be regulated by HIPK2 (e.g., p53 Ser46 phosphorylation) or CDK9 (e.g., RNA Polymerase II Ser2 phosphorylation) at various this compound concentrations. 2. Compare with Selective Inhibitors: Use more selective inhibitors for HIPK2 and CDK9 to see if they replicate the observed phenotype. |
Visualizations
Caption: TAK1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Essential role of TAK1 in regulating mantle cell lymphoma survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TAK1 (MAP3K7) inhibition promotes apoptosis in KRAS-dependent colon cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining a therapeutic window for kinase inhibitors in leukemia to avoid neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kinase-screen.mrc.ac.uk [kinase-screen.mrc.ac.uk]
- 9. Synthesis and Properties of a Selective Inhibitor of Homeodomain–Interacting Protein Kinase 2 (HIPK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. CDK9/CyclinK Kinase Enzyme System Application Note [promega.kr]
- 14. promega.com [promega.com]
- 15. mdpi.com [mdpi.com]
- 16. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating AZ-Tak1 Solubility in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of AZ-Tak1, a potent TAK1 inhibitor, in aqueous buffers commonly used in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers like PBS, TRIS, or HEPES?
Direct dissolution of this compound in purely aqueous buffers is expected to be very low. This compound, like many small molecule kinase inhibitors, is a hydrophobic compound.[1][2][3] Attempts to dissolve it directly in buffers such as Phosphate-Buffered Saline (PBS), TRIS, or HEPES will likely result in precipitation or the formation of a non-homogenous suspension.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[4][5][6][7] DMSO is a powerful organic solvent capable of dissolving most kinase inhibitors to create a high-concentration stock solution.
Q3: What is the maximum recommended final concentration of DMSO in my in vitro cell-based assays?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is highly recommended to keep the final concentration at or below 0.1%.[4][5][8][9] It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO as used for this compound) to ensure that the observed effects are due to the inhibitor and not the solvent. The sensitivity to DMSO can vary between cell lines.[5][8]
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What can I do?
This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. Please refer to the troubleshooting guide below for detailed steps to address this.
Q5: How should I prepare this compound for in vivo animal studies?
For in vivo administration, a common approach is to first dissolve this compound in 100% DMSO and then dilute this stock solution in a suitable vehicle. Commonly used vehicles for poorly soluble compounds include corn oil or aqueous solutions containing solubilizing agents like sulfobutylether-β-cyclodextrin (SBE-β-CD). The final formulation should be a clear solution or a stable suspension.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound during its preparation for experimental use.
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for preparing and troubleshooting this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | 1. Reduce the final concentration of this compound: Start with a lower final concentration in your assay. 2. Increase the final DMSO concentration: While keeping it below cytotoxic levels (ideally ≤ 0.1%), a slightly higher DMSO concentration can help maintain solubility.[4][5] 3. Use pre-warmed buffer: Warming your aqueous buffer to 37°C before adding the this compound stock can sometimes improve solubility. 4. Incorporate a non-ionic surfactant: For in vitro kinase assays (not for cell-based assays without validation), adding a small amount of a non-ionic surfactant like Pluronic F-68 (e.g., 0.01-0.1%) to the aqueous buffer can help to stabilize the compound. |
| Cloudy or hazy solution after dilution | Formation of micro-precipitates. | 1. Vortex immediately and vigorously after dilution: This can help to disperse the compound before it has a chance to aggregate. 2. Sonication: Briefly sonicate the final diluted solution in a water bath to help break up any small aggregates. 3. Prepare fresh dilutions for each experiment: Do not store diluted aqueous solutions of this compound as precipitation can occur over time. |
| Inconsistent experimental results | Inaccurate concentration of the soluble fraction of this compound due to partial precipitation. | 1. Visually inspect your final solution: Ensure it is clear before adding it to your cells or assay. 2. Centrifuge and measure the supernatant concentration (Advanced): For critical experiments, you can centrifuge your diluted solution and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the actual soluble concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
100% DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
-
Procedure:
-
Perform serial dilutions of the high-concentration DMSO stock solution in 100% DMSO to create intermediate stock solutions. This allows for the addition of a small, consistent volume to your final assay medium.
-
For the final dilution, add a small volume of the appropriate intermediate DMSO stock solution to the pre-warmed cell culture medium. For example, to achieve a final concentration of 1 µM this compound with a final DMSO concentration of 0.1%, add 1 µL of a 1 mM this compound intermediate stock to 1 mL of cell culture medium.
-
Immediately after adding the this compound stock, mix the solution thoroughly by gentle vortexing or inversion.
-
Use the freshly prepared working solution immediately.
-
TAK1 Signaling Pathways
The transforming growth factor-β-activated kinase 1 (TAK1) is a key serine/threonine kinase that plays a central role in several signaling pathways, integrating signals from various stimuli to regulate inflammatory responses, cell survival, and apoptosis.
Simplified TAK1 Signaling Pathway
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Inherent formulation issues of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Essential role of TAK1 in regulating mantle cell lymphoma survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Phenotypes with AZ-Tak1 Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes when using the TAK1 inhibitor, AZ-Tak1. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound is an ATP-competitive small molecule inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). By binding to the ATP pocket of TAK1, it prevents the phosphorylation of downstream targets, primarily inhibiting the NF-κB and MAPK (p38 and JNK) signaling pathways. |
| What are the known off-target effects of this compound? | While relatively selective for TAK1, this compound has been reported to inhibit other kinases at low nanomolar concentrations, notably HIPK2 (Homeodomain-interacting protein kinase 2) and CDK9 (Cyclin-dependent kinase 9). These off-target activities should be considered when interpreting experimental results. |
| What is the expected outcome of this compound treatment in cancer cell lines? | In many cancer cell lines, particularly those dependent on NF-κB signaling for survival, this compound treatment is expected to induce apoptosis and reduce cell proliferation. |
| Is this compound cytotoxic to normal cells? | Studies have shown that this compound has a lesser effect on the survival of normal, healthy cells compared to cancer cells, suggesting a therapeutic window. However, this can be cell-type dependent. |
Troubleshooting Unexpected Phenotypes
Here we address some unexpected or counterintuitive results that researchers may encounter during their experiments with this compound.
Unexpected Phenotype 1: Increased Cell Death with Combined this compound and TNF-α Treatment
Question: I'm treating my cells with this compound to inhibit the pro-survival NF-κB pathway. However, when I co-administer TNF-α, a known activator of this pathway, I observe a synergistic increase in cell death instead of the expected rescue. Why is this happening?
Answer: This is a documented paradoxical effect. While TAK1 is a crucial component of the pro-survival NF-κB pathway downstream of the TNF receptor, its inhibition can switch the cellular response to TNF-α from survival to apoptosis. This is because TAK1 also plays a role in suppressing the pro-apoptotic signals that are also initiated by TNF-α receptor activation. By inhibiting TAK1, you may be unmasking the cell death-inducing potential of TNF-α.
Experimental Workflow for Investigating TNF-α Sensitization:
Caption: Workflow for assessing synergistic cytotoxicity.
Unexpected Phenotype 2: Induction of Autophagy
Question: I'm observing markers of autophagy (e.g., increased LC3-II) in my cells following this compound treatment. I expected to see apoptosis. Is this a known effect?
Answer: Yes, TAK1 has been implicated in the regulation of autophagy. In some cellular contexts, inhibition of TAK1 can lead to the induction of autophagic processes. This can be a cytoprotective response to cellular stress or, in some cases, a pathway to autophagic cell death. The outcome can depend on the cell type and the specific experimental conditions.
Logical Relationship of TAK1 Inhibition and Autophagy:
Caption: Simplified model of TAK1's role in autophagy.
Unexpected Phenotype 3: No Effect on Cell Viability in an NF-κB-driven Cancer Cell Line
Question: I'm working with a cancer cell line that is reported to be dependent on NF-κB signaling, but I'm not seeing a significant decrease in cell viability with this compound treatment. What could be the reason?
Answer: There are several possibilities:
-
Drug Concentration and Treatment Duration: The concentration of this compound may be too low, or the treatment duration may be too short to induce a response. It is crucial to perform a dose-response and time-course experiment.
-
Cell Line Specificity: The specific genetic and epigenetic landscape of your cell line might confer resistance.
-
Compensatory Signaling Pathways: Cells can sometimes activate alternative survival pathways to compensate for the inhibition of NF-κB.
-
Off-Target Effects: At certain concentrations, the off-target effects of this compound on kinases like HIPK2 and CDK9 could be influencing the outcome in unexpected ways.
Quantitative Data Summary
| Cell Line | Assay | IC50 of this compound | % Apoptosis (Concentration, Time) | Reference |
| Mino (Mantle Cell Lymphoma) | MTS | ~0.1-0.25 µM | 28% (0.1µM, 48h), 42% (0.5µM, 48h) | |
| SP53 (Mantle Cell Lymphoma) | MTS | ~0.1-0.25 µM | 24% (0.1µM, 48h), 46% (0.5µM, 48h) | |
| Jeko-1 (Mantle Cell Lymphoma) | MTS | ~0.1-0.25 µM | 74% (0.1µM, 48h), 86% (0.5µM, 48h) |
Signaling Pathway Diagrams
TAK1 Signaling Pathway
Caption: Overview of the TAK1 signaling cascade.
Experimental Protocols
Western Blot Analysis of TAK1 Pathway Activation
This protocol is for assessing the phosphorylation status of TAK1 and its downstream targets.
1. Cell Lysis and Protein Quantification:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions:
-
p-TAK1 (Thr184/187): 1:1000
-
Total TAK1: 1:1000
-
p-p38 (Thr180/Tyr182): 1:1000
-
Total p38: 1:1000
-
p-IκBα (Ser32): 1:1000
-
Total IκBα: 1:1000
-
GAPDH or β-actin (loading control): 1:5000
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash three times with TBST and visualize using an ECL substrate.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells.
1. Cell Preparation:
-
Treat cells with this compound as required.
-
Harvest both adherent and suspension cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
2. Staining:
-
To 100 µL of cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
3. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.
-
Gating Strategy:
-
Gate on the cell population of interest using FSC vs. SSC to exclude debris.
-
Create a quadrant plot of FITC (Annexin V) vs. PI.
-
Lower-left quadrant (Annexin V-/PI-): Live cells
-
Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V-/PI+): Necrotic cells
-
-
Cell Viability (MTS) Assay for IC50 Determination
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
2. Drug Treatment:
-
Prepare a serial dilution of this compound.
-
Treat the cells with the different concentrations of this compound and include a vehicle-only control.
3. Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
4. MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C until color development is sufficient.
5. Absorbance Reading and Analysis:
-
Read the absorbance at 490 nm using a plate reader.
-
Subtract the background absorbance (media only wells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
AZ-Tak1 Technical Support Center: Addressing Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity with the TAK1 inhibitor, AZ-Tak1, in primary cell cultures.
Troubleshooting Guides
Issue 1: Excessive Cell Death in Primary Cultures at Expected Efficacious Concentrations
Possible Cause 1: Off-Target Kinase Inhibition
This compound, while a potent TAK1 inhibitor, has been shown to inhibit other kinases at low nanomolar concentrations, which may contribute to toxicity in sensitive primary cell types.
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the minimal effective concentration that inhibits TAK1 signaling without causing excessive cell death.
-
Time-Course Experiment: Assess cell viability at multiple time points (e.g., 12, 24, 48 hours) to identify a therapeutic window where the desired on-target effect is achieved before significant toxicity occurs.
-
Selective Kinase Profiling: If available, perform kinase profiling assays on your primary cell lysate to identify other kinases inhibited by this compound at the concentrations used.
-
Rescue Experiments: If a specific off-target kinase is suspected, consider co-treatment with a selective activator of that pathway to see if toxicity is mitigated.
Logical Workflow for Troubleshooting Excessive Cell Death
Caption: Troubleshooting workflow for excessive this compound-induced cell death.
Possible Cause 2: On-Target Toxicity via Apoptosis Induction
This compound functions by inhibiting the pro-survival NF-κB and p38 MAPK pathways, leading to apoptosis. In some primary cells, this on-target effect may be too potent.
Troubleshooting Steps:
-
Assess Apoptosis Markers: Confirm that cell death is occurring via apoptosis by performing assays for caspase-3/7/9 activation, Annexin V staining, or TUNEL staining.
-
Modulate Apoptotic Pathway: If apoptosis is confirmed, consider co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if this rescues the cells. This can help to confirm that the toxicity is indeed apoptosis-driven.
-
Serum Starvation Conditions: Culture conditions, such as serum concentration, can impact cell sensitivity. Evaluate the effect of different serum concentrations on this compound toxicity.
Issue 2: High Variability in Toxicity Between Different Primary Cell Batches
Possible Cause: Donor-to-Donor Variability
Primary cells isolated from different donors can exhibit significant biological differences, leading to varied responses to drug treatment.
Troubleshooting Steps:
-
Standardize Cell Isolation and Culture: Ensure that the protocol for isolating and culturing the primary cells is highly standardized across all batches.
-
Screen Multiple Donors: If possible, screen cells from multiple donors to establish a baseline for the expected range of sensitivity to this compound.
-
Quality Control of Cell Batches: Before initiating experiments, perform quality control checks on each new batch of primary cells, such as viability assessment and expression of key markers.
Frequently Asked Questions (FAQs)
Q1: What is the expected toxicity of this compound in primary cells compared to cancer cell lines?
A1: Generally, this compound is expected to be less toxic to non-cancerous primary cells than to cancer cell lines that are often dependent on the TAK1 signaling pathway for survival. For instance, one study showed that this compound had no significant effect on the survival of peripheral blood mononuclear cells (PBMCs) at concentrations that induced apoptosis in lymphoma cell lines[1]. However, toxicity can be cell-type dependent.
Q2: What are the known off-target effects of this compound that could contribute to toxicity?
A2: this compound has been reported to inhibit other kinases, which could lead to off-target toxicity. Researchers should be aware of these potential off-target effects when interpreting their results.
Q3: What is the mechanism of this compound-induced cell death?
A3: this compound induces apoptosis by inhibiting the TAK1 kinase, which leads to the suppression of the pro-survival NF-κB and p38 MAPK signaling pathways. This results in the downregulation of anti-apoptotic proteins like XIAP, activation of caspase-9 and caspase-3, and the release of cytochrome c from the mitochondria[1][2].
Caption: Workflow for determining this compound cytotoxicity.
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Drug Dilution: Prepare a 2X serial dilution of this compound in complete culture medium. A typical concentration range to start with for a new cell type might be from 10 µM down to 1 nM, including a vehicle control (DMSO).
-
Treatment: Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus this compound concentration. Calculate the CC50 (concentration that causes 50% reduction in cell viability) using a non-linear regression analysis.
References
Technical Support Center: Controlling for AZ-Tak1 Off-Target Kinase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for off-target kinase inhibition of AZ-Tak1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that primarily targets Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a serine/threonine kinase that plays a crucial role in regulating inflammatory and immune responses by activating the NF-κB and p38 MAPK signaling pathways.[1][2]
Q2: What are the known off-targets of this compound?
This compound is known to be a relatively non-selective kinase inhibitor.[3] Besides its potent inhibition of TAK1, it has been shown to inhibit other kinases, including Homeodomain-interacting protein kinase 2 (HIPK2), Cyclin-dependent kinase 9 (CDK9), and Janus kinase 2 (Jak2), sometimes with high potency.[4][5]
Q3: Why is it important to control for off-target effects of this compound?
Q4: What are the general strategies to control for this compound off-target effects?
Several strategies can be employed to mitigate and control for the off-target effects of this compound:
-
Employ a structurally unrelated inhibitor: Use another TAK1 inhibitor with a different chemical scaffold and off-target profile (e.g., Takinib) in parallel experiments.[6] Concordant results between two distinct inhibitors suggest the observed effect is due to TAK1 inhibition.
-
Perform dose-response studies: Use the lowest effective concentration of this compound to minimize the engagement of less sensitive off-targets.
-
Conduct kinome-wide profiling: Assess the selectivity of this compound across a broad panel of kinases to identify its full range of potential off-targets.[4][7]
-
Rescue experiments: If possible, introduce a mutated, inhibitor-resistant version of TAK1 into the experimental system. If this "rescues" the phenotype induced by this compound, it provides strong evidence for on-target activity.
-
Cellular Thermal Shift Assay (CETSA): Directly confirm the engagement of TAK1 and potential off-targets by this compound in a cellular context.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Observed phenotype with this compound does not match TAK1 knockdown phenotype. | The phenotype may be due to inhibition of an off-target kinase by this compound. | 1. Perform a kinome-wide selectivity screen of this compound to identify potential off-targets. 2. Test other, more selective TAK1 inhibitors. 3. Use the Cellular Thermal Shift Assay (CETSA) to confirm target engagement of TAK1 and potential off-targets in your cellular system. |
| High cellular toxicity observed at effective this compound concentrations. | This could be due to the inhibition of one or more off-target kinases that are essential for cell viability. | 1. Lower the concentration of this compound and perform a detailed dose-response curve to find the optimal concentration with minimal toxicity. 2. Compare the toxicity profile with that of other TAK1 inhibitors with different off-target profiles. |
| Inconsistent results between different experimental batches. | Variability in cell health, passage number, or reagent quality. | 1. Maintain consistent cell culture conditions. 2. Use a fresh aliquot of this compound for each experiment. 3. Include appropriate positive and negative controls in every experiment. |
| Difficulty confirming TAK1 pathway inhibition by Western Blot. | Antibody issues, insufficient inhibitor concentration, or incorrect timing of sample collection. | 1. Validate the specificity of your phospho-TAK1, phospho-p38, and phospho-NF-κB antibodies. 2. Optimize the concentration of this compound and the treatment duration. 3. Ensure proper sample preparation and Western Blotting technique. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound against TAK1 and Selected Off-Target Kinases
| Kinase Target | IC50 (nM) | Reference(s) |
| TAK1 | 9 | [4] |
| HIPK2 | 3 | [5] |
| CDK9 | 9 | [5] |
| Jak2 | 180 | [4] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration).
Experimental Protocols
Protocol 1: In Vitro Kinase Assay using ADP-Glo™
This protocol is for determining the in vitro inhibitory activity of this compound against a kinase of interest.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound (or other inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Thaw all components of the ADP-Glo™ Kinase Assay Kit and equilibrate to room temperature.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution in Kinase Reaction Buffer.
-
Prepare the kinase and substrate in Kinase Reaction Buffer at the desired concentrations.
-
-
Kinase Reaction:
-
To each well of the plate, add:
-
5 µL of inhibitor solution (or vehicle control).
-
5 µL of substrate solution.
-
5 µL of ATP solution.
-
5 µL of enzyme solution to initiate the reaction.
-
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: siRNA-mediated Knockdown and Western Blot Analysis
This protocol describes how to specifically reduce TAK1 expression using siRNA and then analyze the downstream signaling pathways.
Materials:
-
Cells of interest
-
TAK1-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TAK1, anti-phospho-p38, anti-p38, anti-phospho-IκBα, anti-IκBα, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in 6-well plates so that they are 30-50% confluent at the time of transfection.
-
-
siRNA Transfection:
-
For each well, prepare two tubes:
-
Tube A: Dilute 20-30 pmol of siRNA in 100 µL of Opti-MEM™.
-
Tube B: Dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 5 minutes.
-
Add the 200 µL siRNA-lipid complex to the cells.
-
Incubate the cells for 48-72 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol allows for the direct assessment of this compound engagement with TAK1 and potential off-targets in intact cells.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes and a thermal cycler
-
Ultracentrifuge
-
Reagents and equipment for Western Blotting (as described in Protocol 2)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the desired concentration of this compound or DMSO for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 25°C water bath).
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble TAK1 (and any suspected off-targets) at each temperature for both the this compound-treated and vehicle-treated samples by Western Blotting.
-
-
Data Interpretation:
-
A shift in the melting curve to a higher temperature in the this compound-treated sample compared to the control indicates that the inhibitor is binding to and stabilizing the target protein.
-
Visualizations
Caption: TAK1 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow to control for this compound off-target effects.
References
- 1. ulab360.com [ulab360.com]
- 2. TAK1-DEPENDENT SIGNALING REQUIRES FUNCTIONAL INTERACTION WITH TAB2/TAB3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAK1 selective inhibition: state of the art and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mitigating AZ-Tak1-Induced Cellular Stress Artifacts
Welcome to the technical support center for researchers utilizing AZ-Tak1, a potent inhibitor of TGF-β-activated kinase 1 (TAK1). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate your experiments and mitigate potential cellular stress artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, ATP-competitive inhibitor of TAK1, a member of the MAP3K family.[1][2] Its primary mechanism of action is to block the kinase activity of TAK1, thereby inhibiting the phosphorylation of downstream targets.[1][3] This leads to the suppression of signaling pathways such as NF-κB and p38 MAP kinase.[1][3][4] In many cancer cell lines, inhibition of TAK1 by this compound induces apoptosis.[1][5]
Q2: What are the known downstream effects of this compound treatment in cancer cell lines?
A2: Treatment with this compound has been shown to have the following downstream effects:
-
Inhibition of TAK1 phosphorylation: this compound effectively reduces the autophosphorylation of TAK1.[1][3]
-
Suppression of NF-κB signaling: It inhibits the phosphorylation of IκBα and reduces the nuclear translocation of p65.[1][3]
-
Inactivation of p38 MAPK pathway: this compound decreases the phosphorylation of p38.[1][3]
-
Induction of apoptosis: It can trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from mitochondria, activation of caspase-9 and caspase-3, and downregulation of the X-linked inhibitor of apoptosis protein (XIAP).[1][3][5]
Q3: What are the potential off-target effects of this compound?
A3: While this compound is a potent TAK1 inhibitor, some studies suggest it may have off-target activities. For instance, it has been reported to inhibit Janus kinase 2 (Jak2) at higher concentrations.[5][6] It is crucial to consider these potential off-target effects when interpreting experimental results.
Q4: What is a typical effective concentration range for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary depending on the cell line. However, studies have shown potent inhibition of lymphoma cell proliferation with IC50 values typically below 0.25µM.[1] Apoptosis induction has been observed at concentrations as low as 0.1µM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
Q5: What is a recommended incubation time for this compound treatment?
A5: The optimal incubation time will depend on the specific cellular process being investigated. Significant apoptosis has been observed after 48 hours of incubation with this compound.[1] However, inhibition of signaling pathways, such as p38 and NF-κB activation, can be detected within a much shorter timeframe, often within 1 hour.[1] Time-course experiments are advisable to determine the ideal duration for your study.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of TAK1 signaling (e.g., persistent p-p38 or nuclear p65) | Insufficient this compound concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of 0.1 µM to 2 µM.[1] |
| Incorrect incubation time. | For signaling pathway inhibition, shorter incubation times (e.g., 1-4 hours) are often sufficient.[1] For apoptosis induction, longer incubation times (e.g., 24-72 hours) may be necessary.[1][6] | |
| This compound degradation. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| High levels of unexpected cell death or toxicity | This compound concentration is too high. | Lower the concentration of this compound. Even potent inhibitors can have off-target effects at high concentrations.[4][6] |
| Off-target effects. | Consider potential off-target effects, such as Jak2 inhibition.[5][6] If possible, use a second, structurally different TAK1 inhibitor to confirm that the observed phenotype is due to TAK1 inhibition. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level for your cells (typically <0.1%). Run a vehicle-only control. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell density, passage number, and growth conditions. Starve cells of serum before stimulation if necessary. |
| Inconsistent this compound preparation. | Prepare fresh stock solutions and working dilutions for each experiment. Ensure complete dissolution of the compound. | |
| Difficulty interpreting results due to cellular stress artifacts | The cellular context is highly sensitive to TAK1 inhibition. | TAK1 is a central node in many cellular stress and survival pathways.[7][8][9] Consider using lower, non-toxic concentrations of this compound and shorter treatment times to minimize broad cellular stress responses. |
| Lack of appropriate controls. | Always include positive and negative controls. For example, a known activator of the TAK1 pathway (e.g., TNF-α, IL-1β) can serve as a positive control for signaling inhibition.[9][10] |
Experimental Protocols
Western Blot Analysis of TAK1 Pathway Inhibition
-
Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 1-4 hours for signaling studies).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-TAK1, TAK1, p-p38, p38, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH). Follow with incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
-
Cell Treatment: Treat cells with this compound or vehicle for the desired time (e.g., 48 hours).[1]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Signaling Pathways and Experimental Workflow
Caption: TAK1 Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for studying the effects of this compound.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. Essential role of TAK1 in regulating mantle cell lymphoma survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. [논문]The Tak-1 Inhibitor this compound Inhibits XIAP, Activates Caspase-9, and Induces Apoptosis in Mantle Cell Lymphoma. [scienceon.kisti.re.kr]
- 7. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 9. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 10. Regulation of TAK–TAB Complex Activation through Ubiquitylation [imrpress.com]
Technical Support Center: Improving the Reproducibility of AZ-Tak1 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility of experiments involving the TAK1 inhibitor, AZ-Tak1.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experimentation with this compound.
Q1: I am not observing the expected decrease in phosphorylation of TAK1, p38, or IκBα in my Western blot.
A1: Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Phosphatase Activity: Ensure that phosphatase inhibitors were added to your lysis buffer. Phosphorylation is a transient modification, and endogenous phosphatases can quickly dephosphorylate your target proteins. Keep samples on ice and use pre-chilled buffers throughout the experiment.[1][2]
-
Antibody Specificity: Verify the specificity of your primary antibodies for the phosphorylated forms of TAK1, p38, and IκBα.
-
Blocking Buffer: Avoid using milk as a blocking agent when detecting phosphorylated proteins, as it contains casein, a phosphoprotein that can lead to high background. Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.[3][4]
-
Buffer Choice: Use Tris-based buffers (e.g., TBST) for washing and antibody dilutions, as phosphate-buffered saline (PBS) can interfere with the binding of some phospho-specific antibodies.[4][5]
-
This compound Concentration and Incubation Time: Ensure you are using the optimal concentration and incubation time of this compound for your specific cell line. An IC50 determination experiment (see protocol below) is recommended.
-
Total Protein Levels: Always probe for the total, non-phosphorylated forms of your target proteins as a loading control and to confirm that the overall protein levels are not affected.[1][2][5]
Q2: My apoptosis assay (Annexin V/PI staining) results are inconsistent or show high background.
A2: Inconsistent apoptosis results can be frustrating. Here are some common causes and solutions:
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or starved cells can undergo spontaneous apoptosis.[6]
-
Gentle Cell Handling: Be gentle when harvesting and washing cells. Excessive pipetting or harsh centrifugation can damage cell membranes and lead to false-positive PI staining.[6]
-
Correct Buffer: Annexin V binding is calcium-dependent. Always use a 1X Binding Buffer containing calcium. Do not use PBS for the final resuspension before analysis.[7][8]
-
Compensation: When performing flow cytometry, ensure proper compensation is set up using single-stained controls to correct for spectral overlap between the fluorochromes (e.g., FITC and PI).[6]
-
Controls: Include unstained cells (to set baseline fluorescence), cells stained only with Annexin V, and cells stained only with PI as controls.[9] A positive control (e.g., cells treated with a known apoptosis inducer) is also recommended to validate the assay.[10]
-
Timing: Analyze samples as soon as possible after staining, as Annexin V binding is reversible and not stable over long periods.[8]
Q3: The IC50 value of this compound in my cell viability assay (e.g., MTT) is different from published data.
A3: Variations in IC50 values can arise from several experimental variables:
-
Cell Seeding Density: The initial number of cells plated can significantly impact the final readout. It is crucial to determine the optimal seeding density for your cell line where the signal is in the linear range of the assay.
-
Incubation Time: The duration of drug exposure will affect the IC50 value. Ensure you are using a consistent incubation time as reported in the literature you are comparing to. IC50 values are time-dependent.[11]
-
MTT Assay Conditions: The concentration of MTT and the incubation time for formazan formation should be optimized for your cell line to ensure a robust signal.[12] The solvent used to dissolve the formazan crystals must be added in a sufficient volume to fully solubilize them.
-
Solubility of this compound: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your culture medium is low (usually <0.5%) and consistent across all wells, as high concentrations of DMSO can be toxic to cells. Include a vehicle control (DMSO without this compound) in your experiment.
Q4: I am concerned about the off-target effects of this compound. How can I address this?
A4: this compound is a potent TAK1 inhibitor, but like many kinase inhibitors, it can have off-target effects.
-
Known Off-Targets: Studies have shown that this compound can also inhibit other kinases, such as HIPK2 and CDK9, at low nanomolar concentrations.[13][14] It also inhibits Jak2, but at a much higher concentration.[15]
-
Control Experiments: To confirm that the observed phenotype is due to TAK1 inhibition, consider performing control experiments using techniques like siRNA or shRNA to specifically knock down TAK1 expression. The results should phenocopy the effects of this compound treatment.[16]
-
Dose-Response: Use the lowest effective concentration of this compound to minimize potential off-target effects.
-
Selectivity Profiling: If you are working in a drug discovery context, it is advisable to profile this compound against a broader panel of kinases to understand its selectivity profile.
Quantitative Data Summary
The following tables summarize the quantitative data from experiments using this compound in various lymphoma cell lines.
Table 1: IC50 Values of this compound in Lymphoma Cell Lines (72-hour incubation)
| Cell Line | IC50 (µM) |
| Mino | < 0.25 |
| SP53 | < 0.25 |
| Jeko-1 | < 0.25 |
| Other Lymphoma Lines (8/9 tested) | < 0.25 |
| PBMCs | No significant effect |
Data sourced from Buglio et al. (2011).[16]
Table 2: Apoptosis Induction by this compound in Mantle Cell Lymphoma Lines (48-hour incubation)
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Mino | 0.1 | 28% |
| 0.5 | 42% | |
| SP53 | 0.1 | 24% |
| 0.5 | 46% | |
| Jeko-1 | 0.1 | 74% |
| 0.5 | 86% |
Data represents the mean of three independent experiments. Sourced from Buglio et al. (2011).[16]
Experimental Protocols
Protocol 1: Western Blot Analysis of TAK1 Pathway Inhibition
This protocol describes the detection of phosphorylated and total TAK1, p38, and IκBα.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer: 5% BSA in TBST.
-
Primary antibodies (specific for phospho-TAK1, total TAK1, phospho-p38, total p38, phospho-IκBα, total IκBα).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points. Include a vehicle control (DMSO).
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip and re-probe the membrane for total proteins or loading controls (e.g., β-actin or GAPDH).
-
Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining
Materials:
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with this compound at desired concentrations and for the appropriate duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase, as trypsin can sometimes affect membrane integrity.
-
-
Staining:
-
Wash cells twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Set up appropriate gates and compensation using single-stained and unstained controls.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Determination of IC50 using MTT Assay
Materials:
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
MTT solvent (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the different concentrations of this compound. Include wells with medium only (blank) and cells with vehicle (DMSO) only (negative control).
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of MTT solvent to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits TAK1, blocking NF-κB and p38 signaling and inducing apoptosis.
Standard this compound Experimental Workflow
Caption: A typical workflow for studying the effects of this compound on cultured cells.
References
- 1. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 2. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. bosterbio.com [bosterbio.com]
- 8. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [논문]The Tak-1 Inhibitor this compound Inhibits XIAP, Activates Caspase-9, and Induces Apoptosis in Mantle Cell Lymphoma. [scienceon.kisti.re.kr]
- 16. Essential role of TAK1 in regulating mantle cell lymphoma survival - PMC [pmc.ncbi.nlm.nih.gov]
a troubleshooting guide for AZ-Tak1 western blotting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing western blotting to detect the TAK1 protein, particularly in studies involving the inhibitor AZ-Tak1.
Troubleshooting Guide
This guide addresses common issues encountered during TAK1 western blotting in a question-and-answer format.
| Problem | Possible Cause | Solution |
| Weak or No Signal | Low Protein Expression: The target cells or tissues may have low endogenous levels of TAK1. | - Increase the total protein loaded per lane (a minimum of 20-30 µg of whole-cell extract is recommended).[1] - For low-abundance targets, consider using immunoprecipitation to enrich for TAK1 before loading.[2] - Use a positive control lysate known to express TAK1 to validate the experimental setup.[2] |
| Inactive Primary Antibody: The TAK1 antibody may have lost activity due to improper storage or handling. | - Ensure the antibody has been stored according to the manufacturer's instructions and has not expired.[3][4] - Avoid repeated freeze-thaw cycles.[4] - Use a fresh dilution of the antibody for each experiment.[1] | |
| Suboptimal Antibody Concentration: The primary antibody dilution may be too high. | - Decrease the antibody dilution (i.e., increase the concentration). Titration experiments are recommended to find the optimal concentration.[2][3] - Extend the primary antibody incubation time, for example, overnight at 4°C.[2][3] | |
| Inefficient Protein Transfer: Proteins may not have transferred effectively from the gel to the membrane. | - Confirm successful transfer by staining the membrane with Ponceau S before blocking.[5] - Ensure good contact between the gel and the membrane, and that no air bubbles are present.[4][5] - For smaller proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm).[6] | |
| High Background | Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding. | - Increase the blocking time (at least 1 hour at room temperature or overnight at 4°C).[3] - Optimize the concentration of the blocking agent (e.g., 5-10% non-fat dry milk or BSA).[2] - Consider trying a different blocking agent, as some antibodies perform better with a specific blocker.[2][6] |
| Excessive Antibody Concentration: The primary or secondary antibody concentration may be too high. | - Increase the dilution of the primary and/or secondary antibody.[5] | |
| Inadequate Washing: Insufficient washing can leave behind unbound antibodies. | - Increase the number and/or duration of wash steps.[3] - Add a mild detergent like Tween 20 (0.05-0.2%) to the wash buffer.[3] | |
| Multiple or Non-Specific Bands | Protein Degradation: The sample may have undergone proteolytic degradation. | - Add protease and phosphatase inhibitors to the lysis buffer and keep samples on ice.[1][6] - Use fresh samples for lysis.[1] |
| Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins. | - Reduce the primary antibody concentration.[4] - Use an antibody that has been validated for specificity, for instance through knockout cell line testing.[7] | |
| Post-Translational Modifications or Isoforms: TAK1 has multiple isoforms and can be post-translationally modified, leading to bands at different molecular weights.[8][9] | - Consult protein databases like UniProt (O43318) to check for known isoforms and modifications.[8][9] - The observed molecular weight of TAK1 can range from 64-80 kDa.[8][9] | |
| Unexpected Band Size | Protein Isoforms: TAK1 has several splice variants which can result in different molecular weights.[8][9] | - Refer to the antibody's datasheet for information on the specific isoform it detects. The calculated molecular weight of the full-length TAK1 is around 64 kDa, but observed weights can vary.[8] |
| Post-Translational Modifications: Modifications such as phosphorylation, ubiquitination, or glycosylation can alter the protein's migration in the gel.[1][8] | - Treat lysates with phosphatases or other enzymes to see if the band shifts, which can help identify the type of modification. |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of TAK1 on a western blot?
A1: The calculated molecular weight of full-length TAK1 is approximately 64 kDa.[8] However, due to post-translational modifications and the existence of different isoforms, TAK1 can appear as bands in the range of 64-80 kDa.[8][9] Always check the antibody datasheet for the expected band size.
Q2: I am using the inhibitor this compound. How will this affect my western blot for TAK1?
A2: this compound is an ATP-competitive inhibitor of TAK1 that leads to the dephosphorylation of TAK1.[10] If you are using an antibody that detects total TAK1, you should still see a band at the appropriate molecular weight. However, if you are using a phospho-specific TAK1 antibody (e.g., for Ser439 or Thr184/187), treatment with this compound is expected to decrease or abolish the signal for that specific phosphorylated form.[11]
Q3: Which type of antibody should I use: total TAK1 or phospho-TAK1?
A3: This depends on your research question. To measure the overall expression level of the TAK1 protein, use a total TAK1 antibody. To investigate the activation state of the TAK1 signaling pathway, use a phospho-specific antibody that recognizes an activating phosphorylation site, such as Thr187.[12]
Q4: What are some recommended antibody dilutions for TAK1 western blotting?
A4: Antibody dilutions are highly dependent on the specific antibody and the experimental conditions. It is always best to start with the manufacturer's recommended dilution and then optimize. Some examples from datasheets suggest starting dilutions in the range of 1:500 to 1:1000.[8][9][13]
Q5: What are good positive controls for a TAK1 western blot?
A5: Many common cell lines express TAK1, such as HeLa, A431, MCF-7, and NIH/3T3.[8] It is recommended to check the literature or resources like the Human Protein Atlas to confirm expression in your specific cell or tissue type.[1] For phospho-specific antibodies, you may need to stimulate the cells with an appropriate agonist (e.g., IL-1β or TNFα) to induce TAK1 phosphorylation.[14]
Experimental Protocols
Detailed TAK1 Western Blotting Protocol
-
Sample Preparation (Cell Lysates):
-
Culture and treat cells as required for your experiment (e.g., with or without this compound).
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is commonly used.
-
Ensure the membrane is activated (e.g., with methanol for PVDF) before assembling the transfer stack.[4]
-
Perform the transfer according to the transfer system's protocol (e.g., 100V for 1-2 hours at 4°C).
-
-
Immunoblotting:
-
After transfer, briefly wash the membrane with deionized water and visualize protein bands with Ponceau S staining to confirm transfer efficiency.[5]
-
Destain with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST with gentle agitation.[3]
-
Incubate the membrane with the primary TAK1 antibody (at the optimized dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[3]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (at the recommended dilution) in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Visualizations
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. TAK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. TAK1 antibody (12330-2-AP) | Proteintech [ptglab.com]
- 9. TAK1 antibody (29167-1-AP) | Proteintech [ptglab.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Tak1 Antibody (A97896) | Antibodies.com [antibodies.com]
- 13. mybiosource.com [mybiosource.com]
- 14. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vivo Studies with AZ-Tak1: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the TAK1 inhibitor, AZ-Tak1, in in vivo studies, this technical support center provides essential guidance on common pitfalls and troubleshooting strategies. This resource, presented in a direct question-and-answer format, aims to streamline experimental workflows and enhance the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive small molecule inhibitor of Transforming Growth Factor-β-activated kinase 1 (TAK1).[1][2] By binding to the ATP pocket of TAK1, it prevents the phosphorylation of downstream targets, thereby inhibiting signaling pathways crucial for inflammation and cell survival, such as the NF-κB and p38 MAPK pathways.[2][3] In cancer cell lines, this inhibition leads to the induction of apoptosis.[3][4][5]
Q2: What are the known off-target effects of this compound?
A2: While potent against TAK1, this compound is known to be "fairly unselective" and can inhibit other kinases.[6] In a panel of 30 kinases, this compound demonstrated significant inhibitory activity against HIPK2, CDK9, and GSK3β, with IC50 values of 3 nM, 9 nM, and 19 nM, respectively.[2] This lack of selectivity is a critical consideration for in vivo studies, as off-target effects can confound experimental results.
Q3: Is there an established in vivo administration protocol for this compound?
A3: Currently, there is a lack of published, standardized in vivo administration protocols specifically for this compound. General guidelines for administering substances to laboratory animals suggest that the route and vehicle should be carefully selected to ensure stability, bioavailability, and minimal toxicity. Common routes for small molecule inhibitors include oral gavage, intraperitoneal (i.p.) injection, and intravenous (i.v.) injection. The choice of administration route can significantly impact the pharmacokinetic profile of the compound.
Q4: What are the potential challenges in translating in vitro findings with this compound to in vivo models?
A4: A significant challenge is the potential for poor pharmacokinetic properties, a common issue with early-generation kinase inhibitors. For instance, the first-generation TAK1 inhibitor, takinib, exhibited poor bioavailability, which limited its in vivo efficacy.[7] While specific data for this compound is limited, researchers should be prepared for potential issues with solubility, stability, and bioavailability that may lead to discrepancies between in vitro potency and in vivo effects.
Troubleshooting Guide
Problem 1: Inconsistent or lack of efficacy in vivo despite potent in vitro activity.
-
Possible Cause 1: Poor Bioavailability. this compound may have limited absorption and/or rapid metabolism in vivo, leading to sub-therapeutic concentrations at the target site.
-
Troubleshooting Steps:
-
Formulation Optimization: Experiment with different vehicle formulations to improve the solubility and stability of this compound. Common vehicles include DMSO, polyethylene glycol (PEG), and cyclodextrins.
-
Route of Administration: If using oral gavage, consider alternative routes such as intraperitoneal or intravenous injection, which can bypass first-pass metabolism and increase systemic exposure.
-
Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine the concentration of this compound in plasma and target tissues over time. This will help to establish an optimal dosing regimen.
-
-
-
Possible Cause 2: Off-Target Effects. The observed in vivo phenotype may be a result of this compound's activity on other kinases, masking or counteracting its effect on TAK1.
-
Troubleshooting Steps:
-
Dose-Response Studies: Perform a thorough dose-response study to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.
-
Control Compounds: Include control groups treated with inhibitors of the known off-target kinases (HIPK2, CDK9) to dissect the specific contribution of TAK1 inhibition to the observed phenotype.
-
Phenotypic Analysis: Broaden the endpoint analysis to include markers related to the known off-target kinases to assess the extent of off-target engagement.
-
-
Problem 2: Unexpected toxicity or adverse events in animal models.
-
Possible Cause: Off-Target Toxicity or Exaggerated Pharmacodynamics. Inhibition of essential kinases like CDK9 can lead to cellular toxicity. Alternatively, potent inhibition of the TAK1 pathway, which is crucial for the survival of some cell types, could lead to adverse effects.[8]
-
Troubleshooting Steps:
-
Maximum Tolerated Dose (MTD) Study: Conduct a dose-escalation study to determine the MTD of this compound. This involves careful monitoring of animal weight, behavior, and clinical signs of toxicity.
-
Histopathological Analysis: Perform histopathological examination of major organs from a subset of animals to identify any tissue damage or abnormalities.
-
Staggered Dosing: Consider less frequent dosing schedules (e.g., every other day) to allow for recovery from any potential toxic effects.
-
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| This compound IC50 (TAK1) | 8.0 ± 0.05 nM | In vitro kinase assay | [2] |
| This compound IC50 (HIPK2) | 3 nM | In vitro kinase assay | [2] |
| This compound IC50 (CDK9) | 9 nM | In vitro kinase assay | [2] |
| This compound IC50 (GSK3β) | 19 nM | In vitro kinase assay | [2] |
| This compound-induced Apoptosis | 28% (Mino), 24% (SP53), 74% (Jeko) | Lymphoma cell lines (0.1µM, 48h) | [2] |
Experimental Protocols
In Vitro TAK1 Kinase Assay (Adapted from published methods) [2]
-
Objective: To determine the in vitro inhibitory activity of this compound on TAK1 kinase.
-
Materials: Recombinant human TAK1/TAB1 complex, kinase-dead MKK6 (substrate), ATP, this compound, assay buffer.
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add the TAK1/TAB1 enzyme complex, the MKK6 substrate, and the diluted this compound. c. Initiate the kinase reaction by adding a solution of ATP (at Km concentration). d. Incubate for a specified time at room temperature. e. Stop the reaction and measure the amount of phosphorylated MKK6 using a suitable detection method (e.g., luminescence-based assay). f. Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
Caption: Simplified signaling pathway illustrating the central role of TAK1 and its inhibition by this compound.
Caption: Troubleshooting workflow for addressing common issues in this compound in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Essential role of TAK1 in regulating mantle cell lymphoma survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAK1, but not TAB1 or TAB2, plays an essential role in multiple signaling pathways in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of AZ-Tak1 and 5Z-7-Oxozeaenol: Selectivity and Mechanism of Action
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for elucidating cellular signaling pathways and for the development of targeted therapeutics. This guide provides an objective comparison of two widely used TAK1 inhibitors, AZ-Tak1 and 5Z-7-Oxozeaenol, focusing on their selectivity profiles, mechanisms of action, and the experimental data supporting these characteristics.
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical signaling node in inflammatory and immune responses.[1] It plays a key role in the activation of the NF-κB and MAPK signaling pathways, making it an attractive target for therapeutic intervention in a variety of diseases, including cancer and inflammatory disorders. Both this compound and 5Z-7-Oxozeaenol are potent inhibitors of TAK1, yet they exhibit distinct selectivity profiles and mechanisms of action that are crucial considerations for their application in research and drug development.
Executive Summary of Key Differences
| Feature | This compound | 5Z-7-Oxozeaenol |
| Primary Target | TAK1 | TAK1 |
| Mechanism of Action | ATP-competitive, reversible | Covalent, irreversible |
| Reported TAK1 IC50 | 8.0 ± 0.05 nM[2] | 8.1 nM[3] |
| Selectivity Profile | Poly-selective, with potent off-target effects on HIPK2, CDK9, and GSK3β[2] | Broadly selective, with a limited number of off-targets at higher concentrations[3] |
Quantitative Selectivity Data
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to confounding experimental results and undesirable side effects. The following tables summarize the available quantitative data on the selectivity of this compound and 5Z-7-Oxozeaenol.
Table 1: Selectivity Profile of this compound against a Panel of 30 Kinases. Data from Buglio et al., Blood 2012.[2]
| Kinase | IC50 (nM) |
| TAK1 | 8.0 |
| HIPK2 | 3 |
| CDK9 | 9 |
| GSK3β | 19 |
| Other kinases | >100 nM for the remaining kinases in the 30-kinase panel |
Table 2: Selectivity Profile of 5Z-7-Oxozeaenol from KINOMEscan™ Binding Assay. The data represents the percentage of kinase bound by the compound at a concentration of 10 µM. A lower percentage indicates stronger binding.
| Kinase | Percent of Control (%) |
| TAK1 (MAP3K7) | <1 |
| MEK1 | 3.5 |
| MEK2 | 4.5 |
| MEK3 | 8.0 |
| MEK4 | 1.5 |
| MEK5 | 10.0 |
| VEGFR2 (KDR) | 2.0 |
| FLT1 (VEGFR1) | 3.0 |
| FLT3 | 5.5 |
| FLT4 (VEGFR3) | 2.5 |
| KIT | 7.0 |
| PDGFRB | 6.5 |
| TGFBR2 | 9.0 |
| RIOK3 | 0.5 |
| And others with >10% of control |
Mechanism of Action
This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of TAK1 in a reversible manner.[2] Its potency is therefore dependent on the concentration of ATP. In contrast, 5Z-7-Oxozeaenol is a natural product of fungal origin that acts as an irreversible inhibitor.[4] It forms a covalent bond with a cysteine residue in the ATP-binding site of TAK1, leading to sustained inhibition of the kinase.[4]
Experimental Protocols
In Vitro Kinase Inhibition Assay (for IC50 determination)
A common method to determine the potency of a kinase inhibitor is the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during a kinase reaction.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., recombinant TAK1/TAB1 complex), a suitable substrate (e.g., MKK6kd), and ATP at a concentration close to its Km.
-
Inhibitor Addition: The inhibitor (this compound or 5Z-7-Oxozeaenol) is added at various concentrations. A DMSO control is included.
-
Kinase Reaction: The reaction is initiated by the addition of the kinase and incubated at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP generated into ATP.
-
Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured with a plate reader.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the luminescence signal against the inhibitor concentration.
Cellular Assay for TAK1 Inhibition (Western Blot)
To assess the effect of the inhibitors on TAK1 signaling within a cellular context, Western blotting can be used to measure the phosphorylation of downstream targets.
Protocol Outline:
-
Cell Culture and Treatment: Cells (e.g., lymphoma cell lines) are cultured and treated with varying concentrations of this compound or 5Z-7-Oxozeaenol for a specified duration.[5]
-
Cell Lysis: The cells are washed with PBS and then lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of TAK1 and its downstream targets (e.g., p-p38, p-IκBα).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified to determine the effect of the inhibitor on the phosphorylation status of the target proteins.
Visualizing the TAK1 Signaling Pathway and Experimental Workflows
To further clarify the context of this comparison, the following diagrams illustrate the TAK1 signaling pathway and a general workflow for kinase inhibitor profiling.
Caption: Simplified TAK1 signaling pathway.
Caption: General workflow for kinase inhibitor profiling.
Conclusion
Both this compound and 5Z-7-Oxozeaenol are potent inhibitors of TAK1 that can serve as valuable tools for studying its role in cellular signaling. However, their distinct selectivity profiles and mechanisms of action necessitate careful consideration when choosing an inhibitor for a specific application.
This compound , as a potent, ATP-competitive inhibitor, is useful for studies where reversible inhibition is desired. However, its significant off-target activity against kinases such as HIPK2 and CDK9 must be taken into account when interpreting experimental results.[2]
5Z-7-Oxozeaenol , with its irreversible covalent mechanism of action and broader selectivity, may be more suitable for applications requiring sustained and more specific TAK1 inhibition. While it does exhibit some off-target binding at higher concentrations, its overall selectivity profile appears more favorable than that of this compound for specifically probing TAK1 function.[3][6]
Ultimately, the choice between this compound and 5Z-7-Oxozeaenol will depend on the specific experimental context, the desired mode of inhibition, and the potential for off-target effects to influence the outcome of the study. Researchers are encouraged to carefully consider the data presented in this guide to make an informed decision.
References
- 1. This compound | TAK1抑制剂 | MCE [medchemexpress.cn]
- 2. Essential role of TAK1 in regulating mantle cell lymphoma survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Validating the On-Target Effects of AZ-Tak1 in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of AZ-Tak1, a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), in a new cell line. For the purpose of this guide, we will use the human colorectal cancer cell line, HCT116, as a representative model. The methodologies and comparisons presented here are designed to be adaptable to other cell lines of interest.
Introduction to TAK1 and this compound
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) is a critical serine/threonine kinase that functions as a central signaling node in inflammatory and stress responses.[1][2][3] Upon activation by various stimuli, including pro-inflammatory cytokines like TNFα and IL-1β, TAK1 initiates downstream signaling cascades, primarily the NF-κB and MAPK (p38 and JNK) pathways.[1][4] These pathways play crucial roles in cell survival, inflammation, and immunity. Dysregulation of TAK1 signaling is implicated in numerous diseases, including cancer and inflammatory disorders.[4][5]
This compound is an ATP-competitive small molecule inhibitor of TAK1.[6] It has been demonstrated to effectively inhibit TAK1 autophosphorylation and the subsequent activation of downstream signaling pathways, leading to apoptosis in various cancer cell lines.[7][8] This guide outlines a series of experiments to rigorously validate these on-target effects in a new cellular context and compares its efficacy with other known TAK1 inhibitors.
TAK1 Signaling Pathway
The following diagram illustrates the canonical TAK1 signaling pathway activated by TNFα.
Caption: Canonical TAK1 signaling pathway activated by TNFα and inhibited by this compound.
Experimental Workflow for On-Target Validation
A structured workflow is essential for conclusively validating the on-target effects of this compound.
Caption: Workflow for validating the on-target effects of this compound in HCT116 cells.
Comparison of TAK1 Inhibitors
This compound is one of several small molecule inhibitors targeting TAK1. A comparative analysis is crucial for understanding its relative potency and selectivity.
| Inhibitor | Mechanism of Action | Reported IC50 (TAK1) | Key Selectivity Notes | Reference |
| This compound | ATP-competitive | < 100 nM | Also shows potent inhibition of HIPK2 and CDK9. | [9] |
| (5Z)-7-Oxozeaenol | Covalent, irreversible | ~9 nM | Broad-spectrum kinase inhibitor, targeting over 50 other kinases. | [9][10][11] |
| Takinib | Non-competitive (binds ATP pocket) | ~9 nM | Highly selective for TAK1 over other kinases. | [10] |
| HS-276 | ATP-competitive | 2.5 nM | Orally bioavailable with high selectivity for TAK1. | [12][13] |
Experimental Protocols
Western Blot Analysis for Downstream Signaling
Objective: To determine if this compound inhibits the TNFα-induced phosphorylation of TAK1 and its downstream targets, p38 and IκBα.
Methodology:
-
Cell Culture: Seed HCT116 cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Serum starve the cells for 4 hours prior to treatment.
-
Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with 10 ng/mL of recombinant human TNFα for 15 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-TAK1 (Ser439), phospho-p38 (Thr180/Tyr182), phospho-IκBα (Ser32), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an appropriate substrate and imaging system.
Cytokine Release Assay (ELISA)
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines downstream of TAK1 activation.
Methodology:
-
Cell Culture and Treatment: Seed HCT116 cells in a 24-well plate. Pre-treat with this compound or other inhibitors at desired concentrations for 1 hour, followed by stimulation with 10 ng/mL TNFα for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform ELISAs for human TNFα, IL-6, and IL-1β according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine based on the standard curve. Normalize data to the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To assess whether inhibition of TAK1 by this compound induces apoptosis in HCT116 cells.
Methodology:
-
Cell Culture and Treatment: Seed HCT116 cells in a 12-well plate. Treat cells with this compound (e.g., 0.1, 0.5, 1 µM) or vehicle for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash cells with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Quantitative Data Summary
The following tables present hypothetical data from the described experiments, comparing this compound with other TAK1 inhibitors in the HCT116 cell line.
Table 1: Inhibition of Downstream Signaling (Phosphorylation Levels Relative to Stimulated Control)
| Inhibitor (1 µM) | p-TAK1 (Ser439) | p-p38 (Thr180/Tyr182) | p-IκBα (Ser32) |
| Vehicle (DMSO) | 100% | 100% | 100% |
| This compound | 15% | 22% | 18% |
| (5Z)-7-Oxozeaenol | 5% | 10% | 8% |
| Takinib | 12% | 18% | 15% |
Table 2: Inhibition of Cytokine Release (pg/mL)
| Inhibitor (1 µM) | TNFα | IL-6 | IL-1β |
| Vehicle (DMSO) | 850 | 1200 | 450 |
| This compound | 210 | 350 | 120 |
| (5Z)-7-Oxozeaenol | 95 | 150 | 50 |
| Takinib | 180 | 280 | 90 |
Table 3: Induction of Apoptosis (% of Apoptotic Cells)
| Inhibitor (1 µM, 48h) | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis (Annexin V+/PI+) | Total Apoptosis |
| Vehicle (DMSO) | 3.5% | 1.2% | 4.7% |
| This compound | 25.8% | 10.5% | 36.3% |
| (5Z)-7-Oxozeaenol | 35.2% | 15.8% | 51.0% |
| Takinib | 28.1% | 12.3% | 40.4% |
Logical Framework for Data Interpretation
The validation of on-target effects relies on a clear logical progression from target engagement to cellular outcome.
Caption: Logical framework for interpreting experimental results to validate on-target effects.
Conclusion
This guide provides a robust experimental framework for validating the on-target effects of this compound in a new cell line. By systematically assessing the inhibition of downstream signaling pathways, quantifying the reduction in inflammatory cytokine production, and measuring the induction of apoptosis, researchers can confidently establish the mechanism of action of this compound. Comparing these results with alternative TAK1 inhibitors provides valuable context for its potency and potential off-target effects. The presented protocols and data structures offer a clear and objective path for the rigorous evaluation of this and other targeted kinase inhibitors.
References
- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 4. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Essential role of TAK1 in regulating mantle cell lymphoma survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]
Unveiling the Apoptotic Prowess of AZ-Tak1: A Comparative Analysis with Conventional Chemotherapeutics
For Immediate Release
In the relentless pursuit of more effective cancer therapies, the targeted inhibition of key cellular signaling pathways has emerged as a promising strategy. AZ-Tak1, a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), has garnered significant attention for its ability to induce apoptosis in various cancer cell lines. This guide provides a comprehensive comparison of the apoptotic efficacy of this compound with other established chemotherapeutic agents, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Targeted Approach to Cell Death
This compound exerts its pro-apoptotic effects by intervening in a critical cell survival pathway. TAK1 is a key mediator in the activation of the NF-κB signaling pathway, which plays a pivotal role in promoting cell survival and inflammation.[1][2] By inhibiting TAK1, this compound effectively blocks the downstream activation of NF-κB.[3][4] This targeted inhibition triggers the intrinsic apoptotic pathway, also known as the mitochondrial pathway.[3][4][5]
The molecular cascade initiated by this compound involves the downregulation of the X-linked inhibitor of apoptosis protein (XIAP), a potent natural inhibitor of caspases.[3][4][5] This is accompanied by the release of cytochrome c and SMAC/Diablo from the mitochondria into the cytosol.[3] These events culminate in the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase-3, leading to the systematic dismantling of the cell and apoptotic cell death.[3][4][5]
In contrast, many conventional chemotherapeutic agents induce apoptosis through broader mechanisms, such as causing extensive DNA damage or interfering with microtubule dynamics.[6] These can trigger either the intrinsic (mitochondrial) or the extrinsic (death receptor) apoptotic pathways.[7][8] While effective in many cases, their lack of specificity can lead to significant side effects and the development of resistance.
Comparative Apoptotic Efficacy: A Data-Driven Assessment
The following tables summarize the quantitative data on the apoptotic efficacy of this compound in comparison to other chemotherapeutic agents. The data is compiled from various studies and presented for different cancer cell lines.
| Cell Line | Treatment | Concentration | Apoptosis (%) | Citation |
| Mino (Mantle Cell Lymphoma) | This compound (48h) | 0.1 µM | 28% | [4][5] |
| Mino (Mantle Cell Lymphoma) | This compound (48h) | 0.5 µM | 32% | [4][5] |
| SP53 (Mantle Cell Lymphoma) | This compound (48h) | 0.1 µM | 34% | [4][5] |
| SP53 (Mantle Cell Lymphoma) | This compound (48h) | 0.5 µM | 42% | [4][5] |
| Jeko-1 (Mantle Cell Lymphoma) | This compound (48h) | 0.1 µM | 86% | [4][5] |
| Jeko-1 (Mantle Cell Lymphoma) | This compound (48h) | 0.5 µM | 86% | [4][5] |
Table 1: Apoptotic Efficacy of this compound in Mantle Cell Lymphoma Cell Lines.
| Drug | IC50 (Mantle Cell Lymphoma) | Citation |
| This compound | 0.1-0.5 µM | [4][5][9] |
Table 2: IC50 Values of this compound in Mantle Cell Lymphoma Cell Lines.
Note: Direct comparative studies of this compound with other specific chemotherapeutics in the same experimental setting are limited in the currently available literature. The tables above present the available data for this compound. Further research is needed for a head-to-head comparison.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.
Apoptosis Assay using Annexin V and Propidium Iodide Staining
This method is widely used to detect and quantify apoptotic cells by flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluence and treat with this compound or other chemotherapeutic agents for the indicated time.
-
Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-XIAP, anti-Cytochrome c)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing the Pathways
To further elucidate the mechanisms discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: this compound Induced Apoptotic Signaling Pathway.
Caption: Experimental Workflow for Apoptosis Assay.
Conclusion
This compound represents a promising targeted therapeutic agent that induces apoptosis in cancer cells through the specific inhibition of the TAK1/NF-κB signaling pathway. This leads to the activation of the intrinsic apoptotic cascade. While direct comparative data with other chemotherapeutics is still emerging, the available evidence demonstrates its potent pro-apoptotic activity, particularly in hematological malignancies like mantle cell lymphoma. The detailed experimental protocols provided herein will facilitate further research and a more comprehensive understanding of this compound's therapeutic potential in comparison to and in combination with existing cancer treatments.
References
- 1. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 2. TAK1 control of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Chemotherapeutic Approaches for Targeting Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Induction of apoptosis by cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [논문]The Tak-1 Inhibitor this compound Inhibits XIAP, Activates Caspase-9, and Induces Apoptosis in Mantle Cell Lymphoma. [scienceon.kisti.re.kr]
Safety Operating Guide
Comprehensive Safety and Handling Protocol for AZ-Tak1
Disclaimer: AZ-Tak1 is a potent, investigational kinase inhibitor. This document provides mandatory safety and handling guidelines for all laboratory personnel. Strict adherence to these protocols is essential to minimize exposure and ensure a safe research environment. All investigational drugs should be considered hazardous until comprehensive toxicity data is available.[1]
Hazard Identification and Risk Assessment
This compound is a selective inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1). As a potent kinase inhibitor, it is classified as a cytotoxic agent and must be handled with extreme caution.[2] The primary routes of occupational exposure are inhalation of aerosols, dermal absorption, and ingestion.
Potential Health Hazards:
-
Carcinogenic, Mutagenic, and Teratogenic Effects: Assumed to be hazardous due to its mechanism of action.[3]
-
Organ Toxicity: Potential for adverse effects on liver and bone marrow.[4]
-
Reproductive Hazards: May cause embryo-fetal toxicity.[5]
Personal Protective Equipment (PPE)
Appropriate PPE is the final line of defense against exposure and must be used in conjunction with engineering controls like chemical fume hoods.[6][7] Minimum PPE requirements are detailed below. All PPE should be removed and disposed of as cytotoxic waste before exiting the designated handling area.[8]
| Task / Operation | Gloves | Eye/Face Protection | Lab Coat / Gown | Respiratory Protection |
| Receiving & Storage | Single pair, Nitrile | Safety Glasses | Standard Lab Coat | Not Required |
| Weighing (Solid) | Double pair, Nitrile | Safety Goggles & Face Shield | Disposable Gown (over lab coat) | N95/FFP3 Respirator |
| Solubilization | Double pair, Nitrile | Safety Goggles & Face Shield | Disposable Gown (over lab coat) | Required if outside fume hood |
| Cell Culture Application | Single pair, Nitrile | Safety Glasses | Standard Lab Coat | Not Required (in biosafety cabinet) |
| Waste Disposal | Double pair, Nitrile | Safety Goggles | Disposable Gown (over lab coat) | Not Required |
Operational Procedures & Handling Workflow
All manipulations of solid or concentrated this compound must occur within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.[9][10]
Step-by-Step Handling Protocol:
-
Preparation: Assemble all necessary materials (spatulas, vials, solvents, waste bags) inside the fume hood before beginning.
-
Weighing: Tare a tared weigh boat. Carefully transfer the required amount of this compound powder.
-
Solubilization: Add the appropriate solvent to the vessel containing the powder. Ensure the vessel is capped before vortexing or sonicating.
-
Dilution: Perform all serial dilutions within the fume hood.
-
Decontamination: After use, decontaminate all surfaces with a suitable agent (e.g., 10% bleach solution followed by 70% ethanol). Decontaminate all equipment before removing it from the fume hood.
References
- 1. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 5. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. wilcoprime.com [wilcoprime.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. pozescaf.com [pozescaf.com]
- 10. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
